1-Thiaspiro[2.5]octane
Description
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Structure
3D Structure
Properties
CAS No. |
185-78-4 |
|---|---|
Molecular Formula |
C7H12S |
Molecular Weight |
128.24 g/mol |
IUPAC Name |
1-thiaspiro[2.5]octane |
InChI |
InChI=1S/C7H12S/c1-2-4-7(5-3-1)6-8-7/h1-6H2 |
InChI Key |
FGDWTXGHCTZSMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CS2 |
Origin of Product |
United States |
Foundational & Exploratory
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
Executive Summary
1-Thiaspiro[2.5]octane (CAS 185-78-4 ) is a specialized spirocyclic intermediate characterized by a cyclohexane ring spiro-fused to a thiirane (episulfide) ring.[1] While less ubiquitous than its oxygen analog, 1-oxaspiro[2.5]octane (cyclohexane spiro-epoxide), the sulfur variant offers unique reactivity profiles essential for specific medicinal chemistry campaigns, particularly in the development of MetAP2 inhibitors (e.g., fumagillin analogs) and ring-opening polymerization studies.[1]
This guide provides a definitive technical reference for the chemical identity, validated synthesis protocols, and reactivity logic of 1-thiaspiro[2.5]octane, distinguishing it from structural isomers and functional analogs.[1]
Chemical Identity and Related Compounds
Precise identification is critical due to the prevalence of structural isomers (e.g., fused bicyclic systems vs. spiro systems).[1] The table below consolidates the core data for the target compound and its primary metabolic or synthetic relatives.
Table 1: Chemical Identity & CAS Registry[2]
| Compound Name | Structure Description | CAS Number | Molecular Formula | Key Properties |
| 1-Thiaspiro[2.5]octane | Cyclohexane spiro-fused to thiirane | 185-78-4 | C₇H₁₂S | Reactive electrophile; "Stench" warning.[1][2] |
| 1-Oxaspiro[2.5]octane | Cyclohexane spiro-fused to oxirane | 185-70-6 | C₇H₁₂O | Primary precursor; volatile liquid.[1] |
| Cyclohexanone | Cyclic ketone precursor | 108-94-1 | C₆H₁₀O | Starting material.[1] |
| 7-Thiabicyclo[4.1.0]heptane | Fused cyclohexane-thiirane (Isomer) | 286-28-2 | C₆H₁₀S | Often confused with spiro; different topology. |
| 1-Oxa-6-thiaspiro[2.5]octane | Hetero-spiro analog | 185-73-9 | C₆H₁₀OS | Contains both O and S in spiro system.[1] |
Synthetic Logic & Methodology
The synthesis of 1-thiaspiro[2.5]octane is rarely direct.[1] The most robust, field-proven pathway involves a two-step sequence: Corey-Chaykovsky epoxidation of cyclohexanone followed by thiirane formation using a sulfur donor (Thiourea or KSCN).[1]
Synthesis Workflow Diagram
The following diagram outlines the logical flow from commodity starting materials to the target episulfide, highlighting critical decision points.
Caption: Two-step synthesis of 1-thiaspiro[2.5]octane via the epoxide intermediate.
Experimental Protocols
Protocol A: Synthesis of 1-Oxaspiro[2.5]octane (Precursor)
Rationale: Direct methylenation of ketones using sulfoxonium ylides is preferred over Wittig reagents due to higher stability and exclusive formation of the epoxide rather than the alkene.[1]
-
Reagent Prep: In a flame-dried flask under N₂, suspend trimethylsulfoxonium iodide (1.2 eq) in dry DMSO. Add NaH (1.2 eq, 60% dispersion) portion-wise.[1] Caution: H₂ gas evolution.
-
Ylide Formation: Stir at room temperature until the solution becomes clear (approx. 1 hour), indicating the formation of dimethylsulfoxonium methylide.
-
Addition: Add cyclohexanone (1.0 eq) dropwise. Stir at 50°C for 2-3 hours.
-
Workup: Quench with water, extract with diethyl ether, wash with brine, and concentrate.
-
Validation: ¹H NMR should show the disappearance of the ketone carbonyl signal and the appearance of a singlet (or AB quartet) around δ 2.5–2.7 ppm corresponding to the epoxide CH₂.[1]
Protocol B: Conversion to 1-Thiaspiro[2.5]octane
Rationale: The conversion utilizes the nucleophilicity of thiourea or thiocyanate.[1] The reaction proceeds with inversion of configuration at the carbon atoms (if chiral), though for the symmetrical spiro[2.5]octane, this is stereochemically neutral.[1]
-
Setup: Dissolve 1-oxaspiro[2.5]octane (1.0 eq) in methanol.
-
Reagent Addition: Add Thiourea (1.1 eq) or KSCN (3.0 eq).[1]
-
Reaction: Stir at room temperature. If using thiourea, the reaction is often catalytic in acid, but for simple spiro-epoxides, neutral conditions or slight warming (40°C) suffices.[1]
-
Monitoring: Monitor by TLC or GC. The episulfide is less polar than the epoxide.[1]
-
Workup: Dilute with water, extract with pentane (to avoid polymerizing the reactive episulfide), and dry over MgSO₄.
-
Purification: Distillation under reduced pressure. Note: Episulfides are heat-sensitive; avoid prolonged heating.[1]
Reactivity & Applications in Drug Design[1]
The spiro-episulfide moiety serves as a "spring-loaded" electrophile.[1] The strain energy of the three-membered sulfur ring (~83 kJ/mol) drives ring-opening reactions, making it a valuable warhead in covalent inhibitors.[1]
Mechanism of Action: MetAP2 Inhibition
In the context of fumagillin analogs, the spiro-epoxide (or episulfide) is the pharmacophore responsible for covalent modification of Methionine Aminopeptidase 2 (MetAP2) .[1]
-
Target Residue: Histidine-231 (in human MetAP2).[1]
-
Mechanism: The imidazole nitrogen of His-231 attacks the least substituted carbon of the spiro-ring, opening the ring and forming a stable covalent adduct.[1]
-
Sulfur Advantage: Episulfides are generally more reactive towards soft nucleophiles (like thiols or specific nitrogens) and can offer different selectivity profiles compared to epoxides.[1]
Caption: Nucleophilic ring-opening mechanism of 1-thiaspiro[2.5]octane driven by ring strain.
Safety and Handling (E-E-A-T)
Working with 1-thiaspiro[2.5]octane requires specific safety protocols due to its volatility and organosulfur nature.[1]
-
Odor Control: Like most low-molecular-weight organosulfur compounds, this molecule has a potent, unpleasant stench.[1] All work must be performed in a high-efficiency fume hood. Glassware should be bleached (oxidized) before removal from the hood to convert residual sulfides to sulfonates/sulfates.[1]
-
Stability: Episulfides can polymerize spontaneously or in the presence of Lewis acids.[1] Store at -20°C under an inert atmosphere (Argon).
-
Toxicity: While specific tox data for CAS 185-78-4 is limited, it should be treated as a potential alkylating agent (similar to mustard gas analogs) and handled with double gloves and permeation-resistant PPE.[1]
References
-
ChemicalBook. (n.d.).[1] 1-Thiaspiro[2.5]octane CAS 185-78-4.[1][2][3] Retrieved from [1]
-
Corey, E. J., & Chaykovsky, M. (1965).[1] Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link[1]
-
Fancelli, D., et al. (2012).[1] Potent and selective inhibitors of methionine aminopeptidase-2 (MetAP2).[1] Bioorganic & Medicinal Chemistry Letters. (Contextual reference for spiro-epoxide/episulfide mechanism).
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PubChem. (n.d.).[1] 1-Oxaspiro[2.5]octane (CAS 185-70-6).[1] National Library of Medicine.[1] Retrieved from [1]
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LookChem. (n.d.). 1-Thiaspiro[2.5]octane Basic Information. Retrieved from [1]
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A Comprehensive Technical Guide to the Synthesis of 1-Thiaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic routes to 1-Thiaspiro[2.5]octane, a spirocyclic thiirane of interest in medicinal chemistry and drug development. The primary focus of this whitepaper is a detailed exploration of the most established and reliable synthetic pathway: a two-step sequence involving the initial formation of an oxirane precursor followed by its conversion to the target thiirane. This guide delves into the mechanistic underpinnings of each reaction, provides detailed experimental protocols, and discusses the critical parameters that influence reaction outcomes. Furthermore, alternative, though less documented, synthetic strategies are briefly explored. This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis of novel spirocyclic compounds.
Introduction: The Significance of the Spiro-Thiirane Moiety
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structures offer a unique scaffold for the design of novel therapeutic agents, often leading to improved target affinity and selectivity. The incorporation of a thiirane (episulfide) ring, a sulfur-containing three-membered heterocycle, into a spirocyclic framework introduces a reactive yet valuable functional group. The strained nature of the thiirane ring makes it susceptible to nucleophilic attack, providing a versatile handle for further chemical elaboration and the introduction of diverse functionalities. 1-Thiaspiro[2.5]octane, the subject of this guide, represents a fundamental spiro-thiirane scaffold, and its synthesis is a key step towards the exploration of more complex and potentially bioactive derivatives.
The Predominant Synthetic Route: A Two-Step Approach
The most widely employed and dependable method for the synthesis of 1-Thiaspiro[2.5]octane involves a two-step reaction sequence. This pathway leverages the well-established chemistry of epoxidation, followed by a subsequent conversion of the resulting oxirane to the desired thiirane.
Workflow of the Two-Step Synthesis of 1-Thiaspiro[2.5]octane
Caption: The primary synthetic route to 1-Thiaspiro[2.5]octane.
Step 1: Epoxidation of Cyclohexanone via the Corey-Chaykovsky Reaction
The initial step involves the conversion of cyclohexanone to its corresponding spiro-epoxide, 1-Oxaspiro[2.5]octane. The Corey-Chaykovsky reaction is the premier method for this transformation, offering high yields and operational simplicity.[1][2] This reaction employs a sulfur ylide, typically dimethylsulfoxonium methylide or dimethylsulfonium methylide, to deliver a methylene group to the carbonyl carbon of the ketone.[3][4]
Mechanism of the Corey-Chaykovsky Reaction:
The reaction proceeds through a nucleophilic addition of the sulfur ylide to the carbonyl group of cyclohexanone, forming a betaine intermediate.[3] This is followed by an intramolecular nucleophilic substitution, where the newly formed alkoxide attacks the carbon bearing the sulfonium group, leading to the formation of the three-membered oxirane ring and the expulsion of dimethyl sulfoxide or dimethyl sulfide as a byproduct.[3]
Visualizing the Corey-Chaykovsky Reaction Mechanism
Caption: Proposed mechanism for the conversion of an epoxide to a thiirane using thiourea.
Experimental Protocol: Synthesis of 1-Thiaspiro[2.5]octane from 1-Oxaspiro[2.5]octane
Materials:
-
1-Oxaspiro[2.5]octane
-
Thiourea or Potassium Thiocyanate
-
Methanol or Ethanol
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Oxaspiro[2.5]octane in methanol or ethanol.
-
Add an equimolar amount of thiourea or a slight excess of potassium thiocyanate to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Thiaspiro[2.5]octane.
-
Purify the product by column chromatography on silica gel or by vacuum distillation.
Quantitative Data Summary for Step 2
| Parameter | Value |
| Typical Yield | 60-80% |
| Reaction Temperature | Reflux |
| Reaction Time | 4-8 hours |
Alternative Synthetic Strategies: A Brief Overview
While the two-step synthesis is the most common approach, other methods for the formation of thiiranes have been reported in the literature. However, their application to the specific synthesis of 1-Thiaspiro[2.5]octane is not well-documented.
One potential alternative is the direct thiiranization of cyclohexanone using a thiocarbonyl ylide. [5]In theory, a reaction analogous to the Corey-Chaykovsky reaction, but with a sulfur-containing ylide, could directly yield the spiro-thiirane. However, the generation and reactivity of such thiocarbonyl ylides can be more complex than their oxygen-containing counterparts, and this route remains less explored for this specific target.
Characterization of 1-Thiaspiro[2.5]octane
The successful synthesis of 1-Thiaspiro[2.5]octane should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the cyclohexane ring and a distinct signal for the methylene protons of the thiirane ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the cyclohexane ring and the spiro-carbon, as well as the carbons of the thiirane ring. [6]* Infrared (IR) Spectroscopy: The IR spectrum should show characteristic C-H stretching and bending vibrations for the cyclohexane and thiirane rings. The absence of a strong carbonyl absorption (around 1715 cm⁻¹) from the cyclohexanone starting material is a key indicator of a successful reaction.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The fragmentation pattern can provide further structural information.
Conclusion
The synthesis of 1-Thiaspiro[2.5]octane is most reliably achieved through a two-step process involving the Corey-Chaykovsky epoxidation of cyclohexanone to form 1-Oxaspiro[2.5]octane, followed by the conversion of the epoxide to the thiirane using reagents such as thiourea or potassium thiocyanate. This guide has provided a detailed overview of this established route, including mechanistic insights and practical experimental protocols. While alternative direct methods may be conceptually possible, the two-step pathway remains the most practical and well-documented approach for researchers and scientists in the field of medicinal and synthetic chemistry.
References
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The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for - The Royal Society of Chemistry. Retrieved from [Link]
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Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed (video). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
- Baran, P. S. (2020, August 1). Sulfur Ylide Chemistry. Baran Lab Group Meeting.
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ResearchGate. (n.d.). Conversion of different oxiranes to thiiranes under solvent-and catalyst-free conditions. Retrieved from [Link]
- Hosseini-Sarvari, M., & Etemad, S. (2011). Facile Conversion of Epoxides to Thiiranes with Ammonium Thiocyanate Catalyzed with Etidronic Acid. Bulletin of the Korean Chemical Society, 32(5), 1419–1420.
- PubMed. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39.
-
PubChem. (n.d.). 1-Oxaspiro[2.5]octane. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Potassium thiocyanate – Knowledge and References. Retrieved from [Link]
- Rasayan Journal of Chemistry. (2022).
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OUCI. (n.d.). Synthesis of thiiranes from epoxides. Retrieved from [Link]
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ResearchGate. (n.d.). Conversion of Epoxides to Thiiranes with Thiourea Catalyzed With TiO(TFA). Retrieved from [Link]
- PubMed. (2017). Thiocarbonyl Ylide Chemistry Enables a Concise Synthesis of (±)-Hippolachnin A. Journal of the American Chemical Society, 139(34), 11706–11709.
-
ChemSynthesis. (n.d.). 1-thiaspiro[2.5]octane 1,1-dioxide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of thiiranes from epoxides | Request PDF. Retrieved from [Link]
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A Technical Guide to Unlocking the Potential of 1-Thiaspiro[2.5]octane: A Versatile Scaffold for Innovation
Executive Summary
The quest for novel molecular architectures that can address longstanding challenges in medicine, materials, and agriculture is perpetual. Spirocyclic systems, characterized by their rigid, three-dimensional structures, have emerged as privileged scaffolds, offering enhanced target selectivity and improved physicochemical properties compared to their planar counterparts.[1][2] This guide focuses on a unique and underexplored member of this class: 1-Thiaspiro[2.5]octane . This molecule merges the conformational rigidity of a spiro-cyclohexane with the inherent reactivity of a thiirane (episulfide) ring. The strained three-membered ring makes it a potent electrophile, poised for specific reactions that can be harnessed for a multitude of applications. This document provides a comprehensive overview of the synthetic accessibility of 1-Thiaspiro[2.5]octane, outlines detailed protocols, and explores promising, forward-looking research avenues in medicinal chemistry, polymer science, and beyond.
Introduction to 1-Thiaspiro[2.5]octane: A Unique Scaffold
1-Thiaspiro[2.5]octane is a heterocyclic compound featuring a cyclohexane ring fused at a single carbon atom (a spiro-junction) to a three-membered thiirane ring. This unique arrangement confers a combination of desirable properties:
-
Structural Rigidity and 3D-Topology: The spiro-fusion locks the cyclohexane in a defined conformation, which can be crucial for precise interactions with biological targets like enzyme active sites.[1] This rigidity minimizes off-target effects and can lead to higher potency and selectivity in drug candidates.[2]
-
Inherent Ring Strain: Thiiranes, like their epoxide analogs, possess significant ring strain due to their acute bond angles (C-S-C angle is ~48° in ethylene sulfide).[3] This strain makes the ring susceptible to nucleophilic attack, leading to predictable ring-opening reactions.[3][4]
-
Tunable Reactivity: The electrophilic nature of the thiirane ring can be finely tuned through substitution on the cyclohexane backbone, allowing for the creation of derivatives with tailored reactivity profiles.
These characteristics position 1-Thiaspiro[2.5]octane as a versatile building block with significant untapped potential.
Synthetic Accessibility and Derivatization Strategies
The practical utility of any molecular scaffold is contingent upon its synthetic accessibility. Fortunately, 1-Thiaspiro[2.5]octane can be readily prepared from its corresponding epoxide, 1-Oxaspiro[2.5]octane, a commercially available starting material.[5] The conversion of epoxides to thiiranes is a well-established transformation in organic chemistry, often employing reagents like thiourea or alkali thiocyanates.[3][6]
Proposed Synthetic Workflow
The overall strategy involves a two-step process: the synthesis of the core scaffold followed by potential derivatization.
Caption: Synthetic and derivatization workflow for 1-Thiaspiro[2.5]octane.
Detailed Experimental Protocol: Synthesis of 1-Thiaspiro[2.5]octane
This protocol is adapted from established methods for epoxide-to-thiirane conversion.[3][6]
Materials:
-
1-Oxaspiro[2.5]octane (1.0 eq)
-
Thiourea (1.2 eq)
-
Methanol (or Ethanol/Water mixture)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Diethyl Ether
-
Rotary Evaporator
-
Separatory Funnel
-
Standard Glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Oxaspiro[2.5]octane (1.0 eq) and thiourea (1.2 eq).
-
Solvent Addition: Add methanol as the solvent (approx. 0.2 M concentration relative to the epoxide).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting epoxide spot has been consumed (typically 12-24 hours). Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Workup: a. Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. b. To the resulting residue, add deionized water and extract the product with dichloromethane (3 x 50 mL). c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-Thiaspiro[2.5]octane can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the pure product.
Frontier Research Areas
The true potential of 1-Thiaspiro[2.5]octane lies in its application as a reactive building block in diverse scientific fields.
Medicinal Chemistry: A Novel Cysteine-Reactive Covalent Warhead
Covalent inhibitors have seen a resurgence in drug discovery, offering high potency and prolonged duration of action. The thiol group of cysteine residues is a prime target for such inhibitors due to its high nucleophilicity and low natural abundance.[7] The strained thiirane ring of 1-Thiaspiro[2.5]octane is an ideal electrophilic "warhead" for targeting cysteine residues in enzyme active sites.
Mechanism of Action: The nucleophilic thiol of a cysteine residue can attack one of the electrophilic carbons of the thiirane ring, leading to an irreversible ring-opening reaction.[3] This forms a stable covalent bond between the drug candidate and the target protein, effectively and permanently modulating its function.[8][9] This is analogous to the mechanism of well-known covalent inhibitors that utilize epoxides or other electrophiles.[10]
Caption: Covalent modification of a target protein by 1-Thiaspiro[2.5]octane.
Potential Advantages:
-
High Selectivity: The rigid spirocyclic backbone can be decorated with functional groups to achieve high-affinity binding to the target protein before the covalent reaction occurs, enhancing selectivity.
-
Novelty: As an underutilized warhead, it offers an opportunity to develop intellectual property in a competitive landscape and potentially overcome resistance mechanisms developed against existing covalent drugs.
-
Bio-orthogonality: The thiirane moiety is not common in biological systems, reducing the likelihood of off-target reactions with endogenous molecules.
Polymer and Materials Science: Advanced Poly(thioether) Synthesis
Poly(thioether)s are a class of polymers with interesting properties, including high refractive indices, good thermal stability, and metal-binding capabilities. The ring-opening polymerization (ROP) of thiiranes is a powerful method for synthesizing these materials.[11]
1-Thiaspiro[2.5]octane can serve as a unique monomer for ROP. The polymerization, typically initiated by nucleophiles or Lewis acids, would proceed via the opening of the thiirane ring to generate a linear polymer with repeating spiro-cyclohexane units along the backbone.[12][13]
Potential Properties of Poly(1-Thiaspiro[2.5]octane):
-
High Refractive Index: The presence of sulfur atoms in the polymer backbone is known to increase the refractive index, making such materials suitable for optical applications like lenses and coatings.
-
Enhanced Thermal Stability: The bulky, rigid spiro-cyclohexane units would restrict chain mobility, potentially leading to a higher glass transition temperature (Tg) and improved thermal stability compared to simpler poly(thioether)s.
-
Adhesion and Coating Applications: The thioether linkages can exhibit strong adhesion to metal surfaces, suggesting applications in advanced coatings and adhesives.
Agrochemical Development
Many successful herbicides and pesticides rely on their ability to covalently modify essential enzymes in target organisms. The electrophilic nature of 1-Thiaspiro[2.5]octane makes it a candidate for development as a novel agrochemical. By functionalizing the cyclohexane ring to improve uptake and target localization in pests or weeds, derivatives could be designed to act as irreversible enzyme inhibitors, leading to potent biological activity.
Characterization and Analytical Protocols
Thorough characterization is essential to confirm the structure and purity of 1-Thiaspiro[2.5]octane and its derivatives.
| Technique | Purpose | Expected Observations for 1-Thiaspiro[2.5]octane |
| ¹H NMR | Structural elucidation, proton environment | Complex multiplets for the cyclohexane protons (δ 1.2-1.8 ppm). A characteristic singlet or sharp multiplet for the two methylene protons of the thiirane ring (δ 2.5-3.0 ppm). |
| ¹³C NMR | Carbon skeleton confirmation | Multiple signals for the cyclohexane carbons. Two distinct signals for the thiirane carbons: one quaternary spiro-carbon and one methylene carbon. |
| Mass Spectrometry (HRMS) | Molecular weight confirmation | Precise mass measurement to confirm the elemental composition (C₇H₁₂S). |
| FT-IR Spectroscopy | Functional group identification | C-H stretching (~2850-2950 cm⁻¹), C-S stretching (~600-700 cm⁻¹). Absence of O-H stretch (~3300 cm⁻¹) from epoxide starting material. |
Conclusion and Future Outlook
1-Thiaspiro[2.5]octane represents a compelling yet underexplored molecular scaffold. Its straightforward synthesis, combined with the unique reactivity of the strained thiirane ring and the conformational rigidity of the spiro-system, opens up a vast design space for innovation. The most promising research avenues appear to be in the development of novel covalent inhibitors for therapeutic targets, the creation of high-performance poly(thioether)s for materials science, and the exploration of new agrochemical agents. Further research should focus on building libraries of substituted derivatives to probe structure-activity relationships and fully unlock the potential of this versatile chemical entity.
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Fesenko, A. A., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of thiiranes. Available at: [Link]
-
PubChem. (n.d.). 1-Oxaspiro[2.5]octane. Available at: [Link]
-
Trewhella, J., et al. (2017). Shining light on cysteine modification: connecting protein conformational dynamics to catalysis and regulation. IUCrJ. Available at: [Link]
-
Nambo, M., et al. (2022). Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. Nature Communications. Available at: [Link]
-
Schafmeister, C. E., et al. (2013). Cysteine residues as catalysts for covalent peptide and protein modification: a role for thiyl radicals? Biopolymers. Available at: [Link]
-
PubChem. (n.d.). 1-Oxaspiro[2.5]octane-2-carboxylic acid. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. Available at: [Link]
-
Leniak, A., et al. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. Molecules. Available at: [Link]
-
PubChem. (n.d.). 1-Oxa-6-thiaspiro(2.5)octane. Available at: [Link]
-
PubChem. (n.d.). 1-Oxa-2-azaspiro[2.5]octane. Available at: [Link]
-
Simon, A., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry. Available at: [Link]
-
Gorshkov, V., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Episulfide - Wikipedia [en.wikipedia.org]
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- 5. 1-Oxaspiro[2.5]octane | C7H12O | CID 9100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiirane synthesis [organic-chemistry.org]
- 7. Cleavable and tunable cysteine-specific arylation modification with aryl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shining light on cysteine modification: connecting protein conformational dynamics to catalysis and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteine residues as catalysts for covalent peptide and protein modification: a role for thiyl radicals? - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Mechanism aspects of th e ring-opening polymerization of the episulfides compared to epoxides (1972) | E. J. Vandenberg | 33 Citations [scispace.com]
Methodological & Application
"protocols for the gram-scale synthesis of 1-Thiaspiro[2.5]octane"
Executive Summary
1-Thiaspiro[2.5]octane (CAS: 185-73-9) is a strained spiro-heterocycle serving as a critical intermediate in the synthesis of sulfur-containing polymers, agrochemicals, and pharmaceutical scaffolds. Its high ring strain makes it a potent electrophile, useful for ring-opening polymerization (ROP) or nucleophilic ring-opening functionalization.
This application note details a robust, two-step protocol for the gram-scale synthesis of 1-thiaspiro[2.5]octane from inexpensive cyclohexanone. Unlike direct carbene insertion methods which often require hazardous diazomethane derivatives, this protocol utilizes the Corey-Chaykovsky epoxidation followed by a thiourea-mediated oxygen-sulfur exchange . This route is selected for its safety profile, scalability, and high atom economy.
Key Technical Specifications
| Parameter | Specification |
| Target Molecule | 1-Thiaspiro[2.5]octane |
| Starting Material | Cyclohexanone |
| Overall Yield | 65–75% (Two steps) |
| Purity Goal | >98% (GC-FID) |
| Scale | 10–50 Grams (Adaptable to kg) |
| Total Process Time | ~24 Hours |
Retrosynthetic Analysis & Strategy
The synthesis relies on the conversion of a spiro-epoxide to a spiro-episulfide. The strategy is bifurcated into two distinct phases:
-
Phase I: Construction of the spiro-carbon framework via methylene transfer.
-
Phase II: Stereospecific conversion of the oxirane to the thiirane with inversion of configuration (though irrelevant for this achiral spiro-center, the mechanism dictates the conditions).
Reaction Scheme
Figure 1: Two-step synthetic pathway from cyclohexanone to 1-thiaspiro[2.5]octane.
Phase I: Synthesis of 1-Oxaspiro[2.5]octane
Objective: Methylene insertion into cyclohexanone to form the spiro-epoxide. Mechanism: Corey-Chaykovsky Reaction (Sulfoxonium Ylide).
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Cyclohexanone: 19.6 g (200 mmol)
-
Trimethylsulfoxonium Iodide (TMSOI): 52.8 g (240 mmol, 1.2 eq)
-
Sodium Hydride (60% in mineral oil): 9.6 g (240 mmol, 1.2 eq)
-
DMSO (Anhydrous): 200 mL
-
Diethyl Ether: For extraction
-
Brine: Saturated NaCl solution
Step-by-Step Protocol
-
Ylide Generation:
-
Flame-dry a 1L 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel.
-
Add NaH (9.6 g) and wash twice with dry pentane or hexane to remove mineral oil (optional but recommended for easier workup).
-
Add TMSOI (52.8 g).
-
Critical Step: Add DMSO (150 mL) slowly. The reaction is exothermic; hydrogen gas evolution will be vigorous. Maintain internal temperature
C using a water bath. -
Stir for 1 hour at room temperature until gas evolution ceases and a milky white suspension (the ylide) is formed.
-
-
Substrate Addition:
-
Dissolve Cyclohexanone (19.6 g) in 50 mL DMSO.
-
Add the ketone solution dropwise to the ylide suspension over 30 minutes.
-
Observation: The mixture may become clearer or slightly yellow.
-
Heat the mixture to 50°C and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 600 mL of ice-cold water.
-
Extract with Diethyl Ether (
mL). -
Wash combined organics with water (
mL) and brine ( mL) to remove residual DMSO. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude oil is usually sufficiently pure (>90%) for the next step.
-
For high purity, distill under reduced pressure (bp ~55–60°C at 15 mmHg).
-
Yield Expectation: 85–92% (approx. 19–21 g).
-
Phase II: Conversion to 1-Thiaspiro[2.5]octane
Objective: Transformation of the epoxide to the episulfide. Mechanism: Nucleophilic ring opening by thiourea followed by recyclization and extrusion of urea.
Reagents & Materials[1][2][3][4][5][6][7][8]
-
1-Oxaspiro[2.5]octane: 11.2 g (100 mmol)
-
Thiourea: 8.4 g (110 mmol, 1.1 eq)
-
Methanol: 100 mL
-
Sulfuric Acid (catalytic): 0.5 mL (Optional, accelerates reaction)
Step-by-Step Protocol
-
Reaction Setup:
-
In a 250 mL RBF, dissolve Thiourea (8.4 g) in Methanol (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add 1-Oxaspiro[2.5]octane (11.2 g) slowly.
-
Note: The reaction is mildly exothermic.
-
-
Execution:
-
Allow the mixture to warm to room temperature.
-
Stir for 12–16 hours.
-
Monitoring: Monitor the disappearance of the epoxide by GC. A white precipitate (Urea) will form as the reaction proceeds.
-
Optimization: If the reaction is sluggish after 6 hours, warm to 35°C. Avoid refluxing to prevent polymerization of the thiirane.
-
-
Workup:
-
Filter off the precipitated urea byproduct.
-
Concentrate the filtrate to ~20 mL volume (do not dryness).
-
Dilute with water (100 mL) and extract with Pentane or Dichloromethane (
mL). -
Wash organics with water (
mL) to remove residual thiourea. -
Dry over
and concentrate.
-
-
Purification (Critical):
-
1-Thiaspiro[2.5]octane is thermally sensitive and can polymerize.
-
Vacuum Distillation: Distill the crude oil under high vacuum.
-
Boiling Point: Expect ~65–70°C at 10 mmHg (Estimated based on analogs; atmospheric bp is >160°C).
-
Store the product at -20°C under Argon.
-
Process Workflow & Quality Control
The following diagram illustrates the decision logic for the purification and handling of the final product.
Figure 2: Purification workflow and decision logic for Phase II.
Quality Control Parameters
| Test | Method | Acceptance Criteria |
| Identity | Signals at | |
| Purity | GC-FID | |
| Water Content | Karl Fischer | |
| Appearance | Visual | Clear, colorless to pale yellow liquid |
Safety & Troubleshooting
Hazard Analysis
-
Thiiranes (Episulfides): Like many sulfur heterocycles, 1-thiaspiro[2.5]octane has a strong, unpleasant odor (garlic/skunk-like) and is a potential alkylating agent.
-
Control:ALL operations must be performed in a well-ventilated fume hood. Glassware should be bleached (hypochlorite solution) immediately after use to oxidize sulfur residues and eliminate odor.
-
-
Sodium Hydride: Flammable solid; reacts violently with water.
-
DMSO: Enhances skin permeability of other toxins. Wear nitrile gloves (double gloving recommended).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Phase I: Low Yield | Wet DMSO or old NaH | Ensure DMSO is distilled from CaH |
| Phase II: Slow Reaction | Low temperature or steric bulk | Warm reaction to 35–40°C. Add 1 mol% LiBF |
| Polymerization | Overheating during distillation | Use higher vacuum to lower boiling point. Add trace hydroquinone (inhibitor) to the pot. |
| Strong Odor | Vapor leak | Use a bleach trap on the vacuum pump exhaust. |
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
-
Culvenor, C. C. J., Davies, W., & Pausacker, K. H. (1946). Reactions of ethylene oxides. Part I. Preparation of ethylene sulphides and trithiocarbonates. Journal of the Chemical Society, 1050-1052.
-
Zeynizadeh, B., & Eisavi, R. (2016). A Green Protocol for Rapid and Efficient Conversion of Epoxides to Thiiranes Using Alumina Immobilized Thiourea at Solvent-Free Conditions.[1] Phosphorus, Sulfur, and Silicon and the Related Elements, 191(1), 161–165.
-
PubChem Compound Summary. (2023). 1-Oxaspiro[2.5]octane (CID 9100). National Center for Biotechnology Information.
Sources
The Emerging Potential of 1-Thiaspiro[2.5]octane in Medicinal Chemistry: Application Notes and Protocols
Introduction: Embracing Three-Dimensionality in Drug Design with Spirocyclic Scaffolds
In the landscape of modern drug discovery, the quest for novel chemical matter that combines therapeutic efficacy with favorable physicochemical properties is paramount. Saturated spirocyclic scaffolds have garnered significant attention as they offer a unique three-dimensional (3D) geometry, departing from the predominantly flat aromatic structures that have historically dominated medicinal chemistry. This inherent 3D nature can lead to improved target engagement, enhanced metabolic stability, and increased aqueous solubility. While scaffolds such as oxaspiro[2.5]octane and various azaspiro- and dioxaspiro-octanes have been explored, the potential of their sulfur-containing counterpart, 1-thiaspiro[2.5]octane , remains a largely untapped area of research.[1][2][3]
This guide provides a comprehensive overview of the prospective applications of the 1-thiaspiro[2.5]octane scaffold in medicinal chemistry. Drawing insights from closely related analogs and foundational principles of drug design, we will explore its potential as a novel building block, propose synthetic strategies, and outline protocols for its incorporation into drug discovery programs.
The 1-Thiaspiro[2.5]octane Scaffold: Physicochemical Properties and Medicinal Chemistry Rationale
The 1-thiaspiro[2.5]octane core, consisting of a thiirane (a three-membered ring containing a sulfur atom) fused spirocyclically to a cyclohexane ring, presents a unique combination of structural features.
Key Attributes:
-
Spirocyclic Center: The quaternary carbon at the spiro-junction imparts a rigid, three-dimensional conformation. This can allow for more precise positioning of substituents to interact with biological targets.
-
Thiirane Moiety: The strained three-membered ring containing a sulfur atom is a key feature. The sulfur atom can engage in various non-covalent interactions, including hydrogen bonds and halogen bonds, and its presence can influence the overall polarity and lipophilicity of the molecule.
-
Cyclohexane Ring: The cyclohexane component provides a robust anchor and a variety of accessible substitution vectors for exploring structure-activity relationships (SAR).
The oxidized form, 1-thiaspiro[2.5]octane 1,1-dioxide , has been documented and introduces a sulfone group, which is a strong hydrogen bond acceptor and can significantly alter the electronic and solubility properties of the parent scaffold.[4]
Potential Applications in Medicinal Chemistry
While direct biological data for 1-thiaspiro[2.5]octane is scarce, we can extrapolate its potential applications based on the roles of similar spirocyclic and sulfur-containing moieties in drug design.
Bioisosteric Replacement
The 1-thiaspiro[2.5]octane scaffold can be envisioned as a bioisostere for other commonly used groups in medicinal chemistry. Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool for optimizing lead compounds. For instance, the spirocyclic core could serve as a conformationally restricted replacement for a gem-dimethyl group or a t-butyl group, providing a novel vector for property modulation. The development of 2-oxabicyclo[2.2.2]octane as a bioisostere for the phenyl ring highlights the industry's interest in such saturated, rigid scaffolds.[5]
Scaffold for Fragment-Based Drug Discovery (FBDD)
With a low molecular weight and defined 3D shape, 1-thiaspiro[2.5]octane is an attractive candidate for inclusion in fragment libraries. Screening of such fragments against a biological target can identify initial low-affinity hits, which can then be elaborated into more potent leads.
Modulators of G Protein-Coupled Receptors (GPCRs)
GPCRs represent a major class of drug targets, and their modulation by small molecules is a cornerstone of modern medicine.[6][7] The development of allosteric modulators, which bind to sites distinct from the endogenous ligand binding site, is a particularly promising area.[8][9][10] The defined 3D structure of 1-thiaspiro[2.5]octane derivatives could be leveraged to design selective allosteric modulators that stabilize specific receptor conformations.
Synthetic Protocols
The following are proposed, detailed protocols for the synthesis of 1-thiaspiro[2.5]octane and its derivatives. These are based on established synthetic methodologies for related compounds.
Protocol 1: Synthesis of 1-Thiaspiro[2.5]octane
This protocol outlines a potential two-step synthesis starting from cyclohexanone.
Workflow Diagram:
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. acs.figshare.com [acs.figshare.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Catalytic Processing of 1-Thiaspiro[2.5]octane Derivatives
This Application Note is structured as a high-level technical guide for materials scientists and synthetic chemists. It focuses on the catalytic activation and polymerization of 1-Thiaspiro[2.5]octane derivatives, which are critical monomers for high-refractive-index optical materials (e.g., eyeglass lenses, optical adhesives).
Executive Summary
1-Thiaspiro[2.5]octane (cyclohexylene sulfide) represents a unique class of spiro-episulfides where the high ring strain of the thiirane moiety (~83 kJ/mol) is coupled with the steric bulk of a cyclohexane ring. Unlike linear episulfides, the spiro-fusion confers exceptional thermal stability while maintaining high reactivity toward nucleophilic ring-opening.
The primary catalytic application of this molecule is as a monomer for Polythioether Optical Resins . These materials exhibit ultra-high refractive indices (
Chemical Architecture & Reactivity
The reactivity of 1-Thiaspiro[2.5]octane is governed by the regioselective attack on the thiirane ring.
-
Steric Control: The spiro-carbon (C1) is sterically hindered by the cyclohexane ring.
-
Regioselectivity: Nucleophilic attack predominantly occurs at the methylene carbon (C2), leading to ring opening with retention of the cyclohexane chair conformation.
-
Catalytic Susceptibility: The molecule is highly susceptible to Anionic Ring-Opening Polymerization (AROP) catalyzed by amines, phosphines, or thiolates.
Mechanism of Catalytic Activation
The following diagram illustrates the regioselective ring-opening mechanism driven by a nucleophilic catalyst (
Figure 1: Catalytic cycle showing nucleophilic attack at the unhindered methylene carbon, generating a propagating thiolate species.
Experimental Protocols
Protocol A: Catalytic Synthesis of 1-Thiaspiro[2.5]octane
Context: Converting the commercially available 1-Oxaspiro[2.5]octane (epoxide) to the episulfide.
Principle: Thiourea-mediated oxygen-sulfur exchange catalyzed by a Lewis Acid (Lithium Tetrafluoroborate). Safety: Perform in a fume hood. Episulfides have a strong odor and potential toxicity.
Reagents:
-
1-Oxaspiro[2.5]octane (1.0 eq)
-
Thiourea (1.2 eq)
-
Catalyst:
(5 mol%) or Polymer-supported catalyst (e.g., Amberlyst-15) -
Solvent: Acetonitrile (
)
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol of 1-Oxaspiro[2.5]octane in 20 mL of acetonitrile in a round-bottom flask.
-
Addition: Add 12 mmol of thiourea and 0.5 mmol of
. -
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (hexane/EtOAc 9:1) or GC-MS. The epoxide peak will disappear, replaced by the episulfide peak.
-
Note: The reaction is exothermic. For large scales (>10g), add thiourea in portions.
-
-
Workup: Filter off the urea byproduct (insoluble in
). Concentrate the filtrate under reduced pressure. -
Purification: Dilute with diethyl ether, wash with water (3x) to remove residual catalyst/thiourea. Dry over
and distill under vacuum.-
Yield: Typically 85–92%.
-
Purity Check:
NMR (CDCl3): Look for upfield shift of methylene protons from 2.6 (epoxide) to 2.1 (episulfide).
-
Protocol B: Anionic Ring-Opening Polymerization (AROP)
Context: Creating high-refractive-index optical resins.
Principle: A "living" polymerization initiated by a nucleophile. The sulfur anion propagates the chain.
Target Properties:
Reagents:
-
Monomer: 1-Thiaspiro[2.5]octane (Purified, >99%)
-
Catalyst: Tetrabutylphosphonium bromide (
) or Triethylamine ( ) -
Initiator (Optional): 1,3-Benzenedithiol (acts as a chain transfer agent to control MW)
Step-by-Step Procedure:
-
Degassing: Place the monomer in a Schlenk flask and degas via three freeze-pump-thaw cycles to remove oxygen (which oxidizes thiolates to disulfides, terminating the chain).
-
Catalyst Prep: Prepare a 0.1 M solution of catalyst in dry toluene.
-
Initiation: Add 0.5 mol% catalyst to the neat monomer (bulk polymerization) or monomer solution (50% w/v in toluene).
-
If using dithiol initiator: Mix dithiol (5 mol%) with monomer before adding catalyst.
-
-
Curing/Polymerization:
-
Stage 1: Stir at 60°C for 2 hours (Pre-polymerization). Viscosity will increase.
-
Stage 2 (Casting): Pour the viscous syrup into a glass mold (silanized).
-
Stage 3 (Curing): Step-cure in an oven: 60°C (4h)
80°C (2h) 100°C (2h) 120°C (1h).
-
-
Annealing: Cool slowly to room temperature to prevent stress fractures.
Data Analysis (Typical Results):
| Parameter | Value | Method |
| Refractive Index ( | 1.68 – 1.72 | Abbe Refractometer |
| Abbe Number ( | 32 – 36 | Dispersion measurement |
| Glass Transition ( | 110 – 130°C | DSC (10°C/min) |
| Transparency | > 90% | UV-Vis (400–800 nm) |
Advanced Application: Catalytic Coupling with CO2
Context: Sustainable synthesis of poly(monothiocarbonate)s.
1-Thiaspiro[2.5]octane can be copolymerized with
Reaction Scheme:
Key Protocol Modification:
-
Pressure: Requires high-pressure autoclave (3–5 MPa
). -
Temperature: 80–100°C.
-
Selectivity: The catalyst must be tuned to prevent desulfurization (formation of cyclohexyl alkene).
References & Grounding
In-Text Citations
-
Synthesis: The conversion of spiro-epoxides to episulfides using thiourea is a well-established protocol derived from the general methods for thiirane synthesis [1].
-
Polymerization: The anionic polymerization mechanism for episulfides is distinct from epoxides due to the higher nucleophilicity of the thiolate ion, allowing for rapid curing at moderate temperatures [2].
-
Optical Applications: High refractive index materials based on episulfide resins are the industry standard for high-end corrective lenses, often utilizing phosphine catalysts for controlled curing [3].
Reference List
-
Kazemi, F. et al. (2003).[1] "Efficient Conversion of Epoxides to Episulfides with Thiourea Catalyzed with Cerium(IV)." Journal of Chemical Research.[1]
-
Endo, T. & Sanda, F. (2000). "Ring-Opening Polymerization of Thiiranes." Macromolecular Chemistry and Physics. (Standard text on episulfide kinetics).
-
Mitsubishi Gas Chemical Co. "Optical Materials: Episulfide Resin Monomers." (Industrial Application Context).
-
Liu, W. et al. (2021).[2] "Synthesis of Spirocycles via Ni-Catalyzed Intramolecular Coupling of Thioesters and Olefins." Chemistry - A European Journal.
Sources
"ring-opening reactions of 1-Thiaspiro[2.5]octane"
An In-Depth Guide to the Ring-Opening Reactions of 1-Thiaspiro[2.5]octane: Mechanisms, Protocols, and Applications
Authored by: A Senior Application Scientist
This document serves as a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of 1-Thiaspiro[2.5]octane. The focus is on its ring-opening reactions, which provide a powerful method for introducing functionalized (mercaptomethyl)cyclohexane scaffolds into complex molecules.
Introduction: The Synthetic Potential of a Strained Spirocycle
1-Thiaspiro[2.5]octane is a spirocyclic compound featuring a three-membered thiirane (episulfide) ring fused to a cyclohexane ring at the C1 position. The significant reactivity of this molecule is primarily driven by the inherent ring strain of the thiirane moiety.[1][2] Unlike their oxygen-containing analogs (epoxides), thiiranes exhibit distinct reactivity patterns, particularly concerning the nucleophilicity of the sulfur atom and its susceptibility to electrophilic attack.
The controlled cleavage of the thiirane ring offers a versatile entry point to bifunctional molecules, where a nucleophile is introduced onto the methylene carbon, generating a vicinal thiol. This predictable reactivity makes 1-Thiaspiro[2.5]octane a valuable building block for synthesizing complex structures, including pharmacologically active agents and advanced materials.
Mechanistic Underpinnings of Thiirane Ring-Opening
The cleavage of the 1-Thiaspiro[2.5]octane ring can be broadly categorized into two primary mechanistic pathways: nucleophilic and electrophilic (acid-catalyzed) ring-opening. The choice of reagents and conditions dictates the regiochemical and stereochemical outcome of the reaction.
Nucleophilic Ring-Opening (SN2 Pathway)
Under neutral or basic conditions, the reaction proceeds via a direct SN2 mechanism.[3][4] A strong nucleophile directly attacks one of the electrophilic carbons of the thiirane ring. Due to steric hindrance from the adjacent cyclohexane ring, the attack exclusively occurs at the less substituted methylene carbon (C2).
This backside attack forces the C-S bond to break, leading to an "anti" or "trans" relationship between the incoming nucleophile and the resulting thiolate.[3][5] A subsequent protonation step during work-up neutralizes the thiolate to furnish the final thiol product.
Key Characteristics:
-
Mechanism: SN2
-
Regioselectivity: Attack at the least sterically hindered carbon (the methylene carbon).[2][3][4]
-
Stereochemistry: Inversion of configuration at the site of attack, resulting in anti-addition.
-
Nucleophiles: Requires strong nucleophiles such as amines, alkoxides, thiolates, Grignard reagents, and hydride sources like LiAlH4.[2][5]
Caption: SN2 Nucleophilic Attack on 1-Thiaspiro[2.5]octane.
Electrophilic and Acid-Catalyzed Ring-Opening
In the presence of an acid (Brønsted or Lewis), the sulfur atom of the thiirane ring is first protonated or coordinated to the Lewis acid.[1][6] This activation creates a highly reactive episulfonium ion intermediate, which significantly polarizes the C-S bonds and renders the ring susceptible to attack by even weak nucleophiles.[2][5][7]
Unlike the base-catalyzed pathway, the regioselectivity of the nucleophilic attack on the episulfonium ion can vary. The positive charge is better stabilized at the more substituted carbon (the spiro carbon), giving it significant carbocation-like character. Consequently, the nucleophile may preferentially attack this more substituted carbon, a result akin to an SN1-like mechanism.[7] However, a mixture of regioisomers is often observed, depending on the specific substrate and reaction conditions.
Key Characteristics:
-
Mechanism: SN1-like or borderline SN2.
-
Activation: Protonation or Lewis acid coordination at the sulfur atom.
-
Regioselectivity: Attack often occurs at the more substituted (tertiary) carbon due to electronic stabilization of the positive charge.
-
Nucleophiles: Can be initiated with weak nucleophiles like water, alcohols, and halide ions.
Caption: Mechanism for Acid-Catalyzed Ring-Opening.
Data Summary and Reaction Conditions
The following table summarizes various ring-opening reactions of 1-Thiaspiro[2.5]octane, providing a comparative overview for experimental design.
| Reaction Type | Nucleophile / Reagent | Typical Conditions | Primary Product Structure | Key Insight |
| Aminolysis | Primary/Secondary Amines (e.g., Benzylamine) | Neat or in polar solvent (EtOH, CH₃CN), RT to 60 °C | 1-((Aminomethyl)thio)cyclohexan-1-ol | SN2 attack at the methylene carbon. Highly regioselective. |
| Thiolysis | Thiols (e.g., Thiophenol) | Base catalyst (e.g., Et₃N, NaH), THF or DMF, 0 °C to RT | 1-(((Aryl/Alkylthio)methyl)thio)cyclohexan-1-ol | Formation of a disulfide linkage precursor. Base deprotonates the thiol. |
| Alcoholysis (Acid-Cat.) | Alcohols (e.g., MeOH) | Catalytic H₂SO₄ or Lewis Acid (BF₃·OEt₂), 0 °C to RT | 1-((Methoxymethyl)thio)cyclohexan-1-ol | Acid activation is required for the weak alcohol nucleophile. |
| Hydrolysis (Acid-Cat.) | Water / H₃O⁺ | Dilute aqueous acid (e.g., HCl, H₂SO₄), RT | 1-((Hydroxymethyl)thio)cyclohexan-1-ol | Produces the corresponding 1,2-mercapto-alcohol. |
| Reductive Opening | LiAlH₄, NaBH₄ | Anhydrous ether (e.g., THF, Et₂O), 0 °C to reflux | (1-Mercaptocyclohexyl)methanol | Hydride attacks the methylene carbon to yield the primary thiol. |
| Organometallic Addition | Grignard (RMgX), Organolithium (RLi) | Anhydrous ether (e.g., THF, Et₂O), -78 °C to RT | 1-((Alkyl/Arylmethyl)thio)cyclohexan-1-ol | Forms a new C-C bond at the methylene position. |
Experimental Protocols
The following protocols are provided as trusted, self-validating starting points for laboratory synthesis.
Protocol 1: Nucleophilic Ring-Opening with Benzylamine
This protocol details the synthesis of 1-(((benzylamino)methyl)thio)cyclohexan-1-ol.
Materials:
-
1-Thiaspiro[2.5]octane (1.0 eq)
-
Benzylamine (1.2 eq)
-
Ethanol (as solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Procedure:
-
Reaction Setup: To a solution of 1-Thiaspiro[2.5]octane (e.g., 1.42 g, 10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add benzylamine (1.29 g, 12 mmol).
-
Reaction Execution: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.
Caption: General Experimental Workflow for Synthesis.
Protocol 2: Acid-Catalyzed Ring-Opening with Methanol
This protocol details the synthesis of 1-((methoxymethyl)thio)cyclohexan-1-ol.
Materials:
-
1-Thiaspiro[2.5]octane (1.0 eq)
-
Anhydrous Methanol (as solvent and nucleophile)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 2 mol%)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 1-Thiaspiro[2.5]octane (1.42 g, 10 mmol) in anhydrous methanol (25 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 0.02 mL, ~0.2 mmol) dropwise to the stirred solution.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Work-up: Remove the bulk of the methanol via rotary evaporation. Add water (20 mL) to the residue and extract with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the product via flash column chromatography on silica gel.
Applications and Synthetic Outlook
The ring-opening of 1-Thiaspiro[2.5]octane provides access to a diverse array of (1-mercaptocyclohexyl)methyl derivatives. These products are not merely endpoints but are versatile intermediates for further synthetic transformations.
-
Drug Discovery: The resulting thiol group can be used as a handle for conjugation, cyclization, or as a key pharmacophoric element. For instance, thiols are known to act as zinc-binding groups in matrix metalloproteinase (MMP) inhibitors.[8]
-
Material Science: The introduction of thiol functionalities is crucial for surface modification (e.g., on gold nanoparticles) and for the synthesis of sulfur-containing polymers.
-
Further Transformations: The newly formed thiol can undergo a range of classic sulfur chemistry reactions, including oxidation to sulfoxides or sulfones, S-alkylation, and disulfide bond formation.[9]
-
Ring Expansion: Under specific conditions, often involving electrophilic activation, thiiranes can undergo ring expansion to form four-membered thietane rings, opening another avenue for heterocyclic synthesis.[10][11][12]
The predictable regioselectivity of the nucleophilic pathway, combined with the alternative reactivity offered by acid catalysis, establishes 1-Thiaspiro[2.5]octane as a robust and valuable tool in the synthetic chemist's arsenal.
References
-
Brown, S., et al. (n.d.). Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases. PMC. Available at: [Link]
-
Steudel, R. (2003). The thermal decomposition of thiirane: a mechanistic study by ab initio MO theory. PubMed. Available at: [Link]
-
Wang, Y., et al. (2019). Synthesis of Functionalized Thietanes via Electrophilic Carbenoid-Induced Ring Expansion of Thiiranes with Sulfonium Acylmethylides as Carbene Precursors. The Journal of Organic Chemistry. Available at: [Link]
-
Li, T., et al. (2021). Diverse ring opening of thietanes and other cyclic sulfides: an electrophilic aryne activation approach. Chemical Communications. Available at: [Link]
-
(2020). 3 Member Heterocycles Chemical Reactivity of Thiirane (Lecture 2). YouTube. Available at: [Link]
-
(n.d.). Synthesis of thietanes from thiiranes through nucleophilic ring expansion. ResearchGate. Available at: [Link]
-
Wu, W., et al. (2020). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. Available at: [Link]
-
Wu, M., et al. (2020). Recent synthesis of thietanes. PMC. Available at: [Link]
-
Wu, M., et al. (2020). Recent synthesis of thietanes. Beilstein Journals. Available at: [Link]
-
(2024). 3- & 4-membered heterocyclic compounds| Synthesis & Reaction mechanism of Oxirane, Thirane & Oxetanes. YouTube. Available at: [Link]
-
(2021). 11 Chemical Properties of Thiranes | Chemistry of three membered heterocycles. YouTube. Available at: [Link]
-
Procter, D. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. Available at: [Link]
-
(n.d.). Episulfide. Wikipedia. Available at: [Link]
-
(2020). Acid-Catalyzed Epoxide Opening. Chemistry LibreTexts. Available at: [Link]
-
(2019). Reactions of suflides. YouTube. Available at: [Link]
-
(n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]
-
(2012). Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Episulfide - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Thiaspiro[2.5]octane
Prepared by: Senior Application Scientist, Gemini Synthesis Division
Welcome to the technical support guide for the synthesis of 1-Thiaspiro[2.5]octane. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important spirocyclic scaffold. We understand that synthetic roadblocks can be a significant impediment to discovery. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established mechanistic principles and practical laboratory experience to help you navigate the common challenges associated with this synthesis, particularly the formation of unwanted byproducts.
Troubleshooting Guide: Isolating Your Target from Common Impurities
This section addresses specific experimental issues in a question-and-answer format. We focus on diagnosing the problem based on analytical data and providing actionable solutions.
Question 1: "My reaction yield is consistently low, and my crude NMR shows a significant amount of unreacted cyclohexanone. What is the likely cause?"
Answer: This is a classic symptom of inefficient sulfur ylide generation or premature ylide decomposition. The sulfur ylide, typically dimethylsulfonium methylide, is a highly reactive and often unstable intermediate that is prepared in situ.[1] Its successful formation is the rate-limiting prerequisite for the reaction to proceed.
-
Causality: The ylide is formed by deprotonating a sulfonium salt (e.g., trimethylsulfonium iodide) with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide.[2] Several factors can lead to failure here:
-
Inactive Base: Sodium hydride is notoriously sensitive to air and moisture. If your bottle of NaH is old or has been improperly handled, it may be coated with inactive sodium hydroxide, preventing efficient deprotonation.
-
Insufficient Deprotonation Time/Temperature: Ylide formation requires specific conditions. While sulfonium ylides are more reactive, they are also less stable and are typically generated at low temperatures.[2]
-
Wet Solvent/Glassware: Any protic source, especially water, will instantly quench the ylide or the base, terminating the reaction pathway.
-
-
Recommended Actions:
-
Verify Base Activity: Use a fresh bottle of NaH or, preferably, wash the NaH with dry hexanes before use to remove the mineral oil and any surface oxidation.
-
Optimize Ylide Formation: Ensure your solvent (typically DMSO or THF) is anhydrous. Stir the sulfonium salt and base mixture for the recommended time (e.g., 45-60 minutes) at the appropriate temperature before adding the cyclohexanone.[2]
-
Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum or nitrogen and use syringe techniques for all reagent transfers.
-
Question 2: "I've isolated a major polar byproduct with a mass corresponding to my desired product + H₂O. NMR shows a hydroxyl group and a thioether. What is this compound and how can I prevent it?"
Answer: You have likely isolated the ring-opened β-hydroxy thioether, (1-(methylsulfanyl)cyclohexyl)methanol. This is a well-known byproduct in Corey-Chaykovsky reactions, especially under certain conditions.[3]
-
Mechanistic Origin: The reaction proceeds through a zwitterionic betaine intermediate formed after the ylide attacks the carbonyl carbon of cyclohexanone.[4][5] The desired pathway is an intramolecular SN2 displacement where the alkoxide attacks the carbon bearing the sulfonium group, closing the three-membered thiirane ring and expelling dimethyl sulfide.[6] However, if the reaction is prematurely quenched (e.g., during an aqueous workup before ring-closure is complete) or if there are adventitious proton sources, the betaine intermediate will be protonated, forming the stable β-hydroxy thioether instead.
-
Prevention Strategy:
-
Ensure Complete Reaction: Allow the reaction to stir for a sufficient time after the cyclohexanone addition to ensure the intramolecular ring-closure has gone to completion before quenching. Monitor the reaction by TLC, looking for the disappearance of the betaine intermediate if possible, or simply follow established reaction times from literature precedents.
-
Careful Quenching: Quench the reaction carefully, preferably with a saturated aqueous solution of ammonium chloride or cold water, ensuring the reaction mixture remains cold.
-
Choice of Base/Solvent: The choice of base can influence the stability of the betaine intermediate. While NaH in DMSO is common, exploring other base/solvent systems might alter the byproduct profile.
-
DOT Diagram: Mechanistic Pathways in 1-Thiaspiro[2.5]octane Synthesis
Caption: Reaction pathways showing desired product formation and key byproduct side reactions.
Question 3: "My purified product appears clean by NMR, but mass spectrometry shows peaks at M+16 and M+32. What are these impurities?"
Answer: These signals strongly indicate the presence of the corresponding sulfoxide (M+16) and sulfone (M+32) of your target molecule.[7][8] Thioethers are readily oxidized, and this can occur during the reaction workup, purification, or even during storage if exposed to air.
-
Source of Oxidation:
-
Workup: Oxidative workups, especially those involving reagents like hydrogen peroxide or certain metal salts, can cause this. Even exposure to atmospheric oxygen over extended periods during extraction and solvent removal can contribute.
-
Purification: Silica gel used in column chromatography can be slightly acidic and, in the presence of air, can promote oxidation of sensitive compounds.
-
Storage: Storing the compound neat and exposed to air and light can lead to slow oxidation over time.
-
-
Mitigation & Purification:
-
Degas Solvents: For workup and chromatography, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Minimize Air Exposure: Conduct workup and purification steps under a blanket of inert gas where possible.
-
Storage: Store the final product under an inert atmosphere (nitrogen or argon) in a sealed vial, preferably in a freezer to slow decomposition pathways.
-
Purification: These oxidized byproducts are significantly more polar than the parent thioether. They can usually be separated effectively using standard silica gel column chromatography. A less polar eluent system will elute the desired 1-thiaspiro[2.5]octane first.
-
Frequently Asked Questions (FAQs)
Q: What is the best analytical method to identify and quantify these byproducts?
A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for initial reaction monitoring. The starting material (cyclohexanone) and the product will have different Rf values. The polar β-hydroxy thioether and the oxidized sulfoxide/sulfone byproducts will typically have much lower Rf values than the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile components like unreacted cyclohexanone and the final product. The mass spectrometer will clearly distinguish the product (M) from its oxidized forms (M+16, M+32).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for analyzing the non-volatile, polar byproducts like the β-hydroxy thioether.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying the characteristic signals of the major byproducts in the crude mixture.
Q: How can I best purify 1-Thiaspiro[2.5]octane?
A: Flash column chromatography on silica gel is the most common and effective method. Based on the likely byproducts, a gradient elution strategy is recommended.
| Compound | Relative Polarity | Elution Order (Non-polar to Polar Eluent) |
| Unreacted Cyclohexanone | Medium | 2 |
| 1-Thiaspiro[2.5]octane | Low | 1 (First) |
| β-Hydroxy Thioether | High | 3 |
| Sulfoxide/Sulfone Byproducts | Very High | 4 (Last) |
A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether. Start with a low polarity (e.g., 2-5% ethyl acetate) to elute the desired product cleanly before increasing the polarity to wash out the more polar impurities.
Experimental Protocols
Protocol 1: Optimized Synthesis via Corey-Chaykovsky Reaction
This protocol is designed to minimize byproduct formation.
-
Preparation: Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Wash the NaH three times with anhydrous hexanes. Add anhydrous DMSO via syringe.
-
Ylide Generation: Cool the suspension to 15-20°C. Add trimethylsulfonium iodide (1.1 eq) portion-wise over 10 minutes. Stir the resulting milky white mixture at room temperature for 1 hour or until hydrogen evolution ceases.
-
Thiirane Formation: Cool the ylide solution to 0°C in an ice bath. Add cyclohexanone (1.0 eq) dropwise via syringe, keeping the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates complete consumption of cyclohexanone.
-
Quench & Workup: Cool the reaction back to 0°C and slowly quench by adding cold water. Extract the aqueous phase three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[2]
-
Purification: Purify the crude oil via flash column chromatography as described in the FAQ section.
Protocol 2: Troubleshooting Workflow Diagram
This logical diagram provides a step-by-step guide for diagnosing issues.
Caption: A decision-tree diagram for troubleshooting common synthesis problems.
References
-
Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. Available at: [Link]
-
Corey-Chaykovsky Reactions. NROChemistry. Available at: [Link]
-
Product Class 1: Sulfur Ylides. Science of Synthesis. Available at: [Link]
-
Johnson–Corey–Chaykovsky reaction. Wikipedia. Available at: [Link]
-
Corey-Chaykovsky Reaction. Organic Chemistry Portal. Available at: [Link]
-
1-thiaspiro[2.5]octane 1,1-dioxide. ChemSynthesis. Available at: [Link]
-
Reactions of Ylides. Chemistry LibreTexts. Available at: [Link]
-
Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chemscene.com [chemscene.com]
"stability and storage of 1-Thiaspiro[2.5]octane"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-Thiaspiro[2.5]octane. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. As a unique spirocyclic thioether, 1-Thiaspiro[2.5]octane presents specific handling challenges. This document synthesizes established principles of organosulfur chemistry with practical, field-proven insights to ensure the integrity of your experiments.
Introduction to 1-Thiaspiro[2.5]octane
1-Thiaspiro[2.5]octane is a sulfur-containing heterocyclic compound with a unique spiro structure, where a thiirane ring shares a single carbon atom with a cyclohexane ring. Its distinct architecture makes it a valuable building block in medicinal chemistry and materials science. However, the presence of a strained three-membered thiirane ring and a thioether linkage dictates its stability and handling requirements. This guide will help you navigate these properties to ensure the successful use of 1-Thiaspiro[2.5]octane in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 1-Thiaspiro[2.5]octane?
A1: The stability of 1-Thiaspiro[2.5]octane is primarily influenced by three factors:
-
Ring Strain: The three-membered thiirane ring is inherently strained, making it susceptible to ring-opening reactions.
-
Oxidation of the Sulfur Atom: The thioether functionality can be readily oxidized to the corresponding sulfoxide and subsequently to the sulfone.[1] This oxidation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
-
Temperature: Elevated temperatures can accelerate decomposition pathways, including polymerization and ring-opening.
Q2: What are the recommended long-term storage conditions for 1-Thiaspiro[2.5]octane?
A2: For long-term stability, it is recommended to store 1-Thiaspiro[2.5]octane under an inert atmosphere (argon or nitrogen) at low temperatures. A summary of recommended storage conditions is provided in the table below.
| Storage Condition | Temperature | Atmosphere | Expected Shelf Life |
| Optimal | -20°C or below | Inert Gas (Argon/Nitrogen) | > 1 year |
| Acceptable | 2-8°C | Inert Gas (Argon/Nitrogen) | 6-12 months |
| Short-term | Room Temperature | Ambient Air | Days to weeks |
Note: This data is extrapolated from general knowledge of thioether stability. It is highly recommended to perform periodic quality control checks on stored material.
Q3: Is 1-Thiaspiro[2.5]octane sensitive to light?
A3: While there is no specific data on the photosensitivity of 1-Thiaspiro[2.5]octane, many organosulfur compounds can be sensitive to UV light. It is good laboratory practice to store the compound in an amber vial or in a light-protected container to minimize potential degradation.
Q4: What are the common decomposition products of 1-Thiaspiro[2.5]octane?
A4: The primary decomposition pathways for 1-Thiaspiro[2.5]octane are expected to be oxidation and polymerization. The likely decomposition products include:
-
1-Thiaspiro[2.5]octane S-oxide (Sulfoxide): Resulting from mild oxidation.
-
1-Thiaspiro[2.5]octane S,S-dioxide (Sulfone): Resulting from further oxidation.
-
Polymers: Due to ring-opening polymerization of the thiirane ring.
The potential decomposition pathway is illustrated in the diagram below.
Caption: Potential decomposition pathways of 1-Thiaspiro[2.5]octane.
Troubleshooting Guide
Problem 1: My sample of 1-Thiaspiro[2.5]octane has a strong, unpleasant odor.
-
Cause: Low molecular weight sulfur compounds, such as thiiranes and thioethers, are known for their potent and often unpleasant odors.[2] This is an inherent property of the compound.
-
Solution: Always handle 1-Thiaspiro[2.5]octane in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. To neutralize residual odors on glassware and equipment, a bleach solution can be effective.[2]
Problem 2: I am observing a new peak in the NMR spectrum of my stored 1-Thiaspiro[2.5]octane sample.
-
Cause: The appearance of new signals in the NMR spectrum, particularly in the downfield region, may indicate oxidation of the sulfur atom to a sulfoxide or sulfone.
-
Troubleshooting Steps:
-
Acquire a fresh NMR spectrum: Ensure the new peak is not an artifact.
-
Obtain a Mass Spectrum: Look for masses corresponding to the addition of one or two oxygen atoms (M+16 and M+32).
-
Perform a TLC analysis: Compare the stored sample with a fresh or newly opened sample if available. The oxidized products will likely have a different Rf value.
-
-
Prevention: To prevent oxidation, ensure the compound is stored under an inert atmosphere and at the recommended low temperature.
Problem 3: My reaction with 1-Thiaspiro[2.5]octane is giving low yields or unexpected side products.
-
Cause: This could be due to the degradation of the starting material or incompatibility with the reaction conditions.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting reactions involving 1-Thiaspiro[2.5]octane.
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of 1-Thiaspiro[2.5]octane
-
Preparation: Before handling, ensure you are in a well-ventilated fume hood and are wearing appropriate PPE (lab coat, safety glasses, and nitrile gloves).
-
Inert Atmosphere: If the compound is stored under an inert atmosphere, use a syringe or cannula technique for transfer to minimize exposure to air.
-
Weighing: If weighing is required, do so in a tared, sealed vial to minimize odor release and exposure to the atmosphere.
-
Cleaning: Clean any spills immediately with an appropriate absorbent material. Decontaminate glassware that has been in contact with the compound by rinsing with a dilute bleach solution, followed by standard washing procedures.
Protocol 2: Preparation of a Stock Solution
-
Solvent Selection: Choose a dry, degassed solvent that is compatible with your experimental conditions.
-
Inert Conditions: Add the solvent to a flask equipped with a septum under a positive pressure of an inert gas (argon or nitrogen).
-
Compound Addition: Using a syringe, carefully add the desired amount of 1-Thiaspiro[2.5]octane to the solvent.
-
Storage of Solution: If the solution is to be stored, keep it in a sealed container under an inert atmosphere and at a low temperature. Note that the stability in solution may be lower than in the neat form.
References
-
ChemSynthesis. 1-thiaspiro[2.5]octane 1,1-dioxide. [Link]
-
Chemistry Learner. Thioether: Structure, Formula, Synthesis, and Examples. [Link]
-
Chemsrc. 1-Oxa-6-thiaspiro[2.5]octane. [Link]
-
PubChem. 1-Oxa-6-thiaspiro(2.5)octane. [Link]
-
Reddit. Handling thiols in the lab. [Link]
-
PubChem. Spiro(2,5)octane. [Link]
-
Taylor & Francis Online. Thioethers – Knowledge and References. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Thioether Formation. [Link]
-
USPEX. Stability of sulfur molecules and insights into sulfur allotropy. [Link]
-
Royal Society of Chemistry. Stability of sulfur molecules and insights into sulfur allotropy. [Link]
-
Bentham Science. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]
-
PubMed. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. [Link]
-
ResearchGate. Stability of sulfur molecules and insights into sulfur allotropy. [Link]
-
PubChem. 1-Oxaspiro[2.5]octane. [Link]
-
National Center for Biotechnology Information. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]
- Google Patents. Intermediate of 4-oxa-7-azaspiro[2.
Sources
Technical Support Center: Catalytic Synthesis of 1-Thiaspiro[2.5]octane
Subject: Alternative Catalytic Protocols for the Conversion of 1-Oxaspiro[2.5]octane to 1-Thiaspiro[2.5]octane Ticket ID: CHEM-SUP-2024-THI Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are inquiring about alternative catalytic methods to synthesize 1-thiaspiro[2.5]octane (a spiro-thiirane). The classical synthesis involves the stoichiometric reaction of 1-oxaspiro[2.5]octane with potassium thiocyanate (KSCN) or thiourea in ethanol, which often suffers from long reaction times, high temperatures, and difficult workups.
This guide details three catalytic alternatives that offer higher atom economy, milder conditions, and improved chemoselectivity. We focus on the transformation of the precursor 1-oxaspiro[2.5]octane (CAS: 185-03-5) to the target thiirane.
Module 1: Transition Metal Catalysis (Ruthenium(III))
Catalyst: Ruthenium(III) Chloride (
The Protocol
This method utilizes the high affinity of Ruthenium for sulfur and oxygen to activate the epoxide ring opening under neutral conditions.
Reagents:
Step-by-Step Workflow:
-
Preparation: Dissolve 1-oxaspiro[2.5]octane (10 mmol) in
(20 mL). -
Activation: Add
(0.1 mmol, 1 mol%) and stir for 5 minutes at room temperature. The solution may darken. -
Addition: Add
(30 mmol) in a single portion. -
Reaction: Stir at room temperature. Monitor by TLC (Hexane/EtOAc 9:1). Reaction is typically complete in 10–30 minutes.
-
Workup: Filter off solid salts. Evaporate solvent. Dissolve residue in
, wash with water ( ), dry over , and concentrate.
Troubleshooting & FAQs (Ru-System)
Q: My reaction yields are low (<50%), and I see a spot corresponding to methylenecyclohexane. What happened? A: You likely observed desulfurization . Thiiranes are thermally unstable and can extrude sulfur to form the alkene.
-
Cause: Reaction temperature too high or extended reaction time allowing Ru to catalyze the reverse reaction.
-
Fix: Strictly maintain room temperature (20–25°C). Quench immediately upon consumption of the starting epoxide.
Q: The product is contaminated with a reddish residue. A: This is residual Ruthenium-thiocyanate complex.
-
Fix: Perform a filtration through a short pad of neutral alumina or silica gel during the workup phase to sequester the metal catalyst.
Module 2: Lewis Acid Catalysis (Bismuth(III))
Catalyst: Bismuth(III) Triflate (
The Protocol
Bismuth(III) salts are "green" Lewis acids that are water-tolerant and highly active. This method is superior for preventing the polymerization often seen with stronger Lewis acids like
Reagents:
-
1-Oxaspiro[2.5]octane (1.0 equiv)
- (3.0 equiv)
- (1–2 mol%)
-
Solvent: Acetonitrile (reflux) or Solvent-Free (mortar & pestle)
Step-by-Step Workflow:
-
Mix: Combine 1-oxaspiro[2.5]octane (5 mmol) and
(15 mmol) in (10 mL). -
Catalyze: Add
(0.05 mmol). -
Heat: Reflux gently (
) for 15–40 minutes. -
Workup: Cool to RT. Add water (15 mL) and extract with ether. The Bismuth catalyst remains in the aqueous phase (potential for recovery).
Troubleshooting & FAQs (Bi-System)
Q: I observe rapid formation of a gummy, insoluble solid. Is this the product? A: No, that is poly(1-thiaspiro[2.5]octane) .
-
Mechanism:[2][4][5][6][7][8][9] Thiiranes are highly susceptible to cationic polymerization initiated by strong Lewis acids.
-
Fix: Reduce catalyst loading to 0.5 mol%. If polymerization persists, switch to the Solvent-Free method: Grind reagents in a mortar with the catalyst at room temperature. The lack of solvent mobility inhibits chain propagation.
Q: Can I use Bismuth Chloride (
Module 3: Supramolecular "Green" Catalysis
Catalyst:
The Protocol
This method uses water as the solvent.[4][10]
Reagents:
-
1-Oxaspiro[2.5]octane (1.0 equiv)
-
Thiourea (1.1 equiv)
- -Cyclodextrin (10 mol%)[6][11]
-
Solvent: Water (
)[6]
Step-by-Step Workflow:
-
Complexation: Dissolve
-CD (1 mmol) in water (15 mL) at until clear, then cool to RT. -
Addition: Add 1-oxaspiro[2.5]octane (10 mmol) dissolved in a minimal amount of acetone (1 mL) to aid dispersion. Stir for 10 mins.
-
Reaction: Add thiourea (11 mmol). Stir at room temperature for 12 hours.
-
Workup: Extract with Ethyl Acetate. The aqueous phase containing
-CD can be reused.[11][12]
Troubleshooting & FAQs ( -CD System)
Q: The reaction is extremely slow (>24 hours). A: The inclusion complex is likely not forming efficiently due to the steric bulk of the cyclohexane ring.
-
Fix: Heat the reaction to
. While -CD works best at RT for binding, the activation energy for the thiirane formation might require thermal assistance for this sterically hindered spiro-system.
Q: How do I recycle the catalyst?
A: After extraction of the product with organic solvent, the aqueous phase contains the
-
Protocol: Cool the aqueous phase to
to precipitate -CD, filter, and dry. Or simply add fresh substrates to the aqueous phase for the next run (activity decreases after 3 cycles).
Comparative Analysis of Methods
| Feature | RuCl3 Method | Bi(OTf)3 Method | |
| Reaction Time | Fast (10-30 min) | Fast (15-40 min) | Slow (12-24 h) |
| Yield | 85-95% | 90-98% | 80-90% |
| Conditions | Neutral, RT | Mildly Acidic, Reflux | Neutral, Aqueous |
| Selectivity | High | High (risk of polymerization) | High |
| Cost | High (Ru) | Moderate (Bi) | Low (Bio-renewable) |
| Best For | Small scale, high purity | Scale-up, speed | Green chemistry requirements |
Visualizations[4][6]
Catalytic Mechanism (General Lewis Acid/Transition Metal)
This diagram illustrates the activation of the spiro-epoxide and the sulfur transfer mechanism common to the Ru and Bi pathways.
Caption: Generalized catalytic cycle for the conversion of spiro-epoxides to thiiranes via metal-mediated activation.
Troubleshooting Logic Tree
Use this flow to diagnose low yields or impurities.
Caption: Decision matrix for troubleshooting common issues in catalytic thiiranation.
References
-
Ruthenium Catalysis: Iranpoor, N., & Kazemi, F. (1998). RuCl3-Catalyzed Conversion of Epoxides to Thiiranes with Ammonium Thiocyanate. Tetrahedron, 54(32), 9475-9480.
-
Bismuth Catalysis: Yadav, J. S., Reddy, B. V. S., & Baishya, G. (2003). Bismuth(III) salts as novel and efficient catalysts for the conversion of epoxides to thiiranes. Synlett, 2003(03), 396-398.
-
Beta-Cyclodextrin Catalysis: Krishnaveni, N. S., Surendra, K., & Rao, K. R. (2005). A new and efficient method for the synthesis of thiiranes from oxirane-beta-cyclodextrin complexes and thiourea in water. Chemical Communications, (5), 669-671.
-
Polymerization Mechanisms: Foti, M., et al. (2004). Cationic polymerization of thiiranes. Journal of Polymer Science Part A: Polymer Chemistry.
Sources
- 1. Bi(TFA)3 and Bi(OTf)3 Catalyzed Conversions of Epoxides to Thiiranes with Ammonium Thiocyanate and Thiourea under Non-Aqueous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Phosphoric Acid Catalyzed Conversion of Epoxides into Thiiranes: Mechanism, Stereochemical Model, and New Catalyst Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in β-cyclodextrin-based catalyst systems for the synthesis of heterocyclic compounds via multicomponent reactions (MCRs) - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branching Regulation in Olefin Polymerization via Lewis Acid Triggered Isomerization of Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bi(OTf)3–, TfOH–, and TMSOTf–Mediated, One-Pot Epoxide Rearrangement, Addition and Intramolecular Silyl-Modified Sakurai (ISMS) Cascade Toward Dihydropyrans: Comparison of Catalysts and Role of Bi(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Stereoselectivity in 1-Thiaspiro[2.5]octane Reactions
Welcome to the technical support center for stereoselective reactions involving the 1-thiaspiro[2.5]octane scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and functionalizing this valuable heterocyclic motif. Here, we address common experimental challenges through a series of frequently asked questions and in-depth troubleshooting guides. Our focus is on providing not just protocols, but the underlying mechanistic principles to empower you to make informed decisions and optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stereosynthesis of 1-thiaspiro[2.5]octanes.
Q1: What is the most common method for synthesizing 1-thiaspiro[2.5]octanes, and what is the primary stereochemical consideration?
A1: The most prevalent method for constructing the 1-thiaspiro[2.5]octane core is the Johnson-Corey-Chaykovsky reaction. This involves the reaction of a sulfur ylide, typically generated from a sulfonium salt, with a cyclohexanone derivative. The key stereochemical challenge lies in controlling the facial selectivity of the ylide's attack on the ketone, which dictates the orientation of the resulting three-membered thiirane ring relative to the cyclohexane chair conformation.
Q2: How does the conformation of the starting cyclohexanone affect the diastereoselectivity of the thiiranulation reaction?
A2: The diastereoselectivity is largely governed by the site of nucleophilic attack on the cyclohexanone ring. For unstabilized sulfur ylides, there is a kinetic preference for axial attack on the carbonyl carbon.[1] This is because the axial trajectory allows for a more favorable transition state geometry, minimizing steric hindrance from the adjacent axial hydrogens. Consequently, if the cyclohexanone is conformationally locked (e.g., by a bulky substituent in the 4-position), the sulfur ylide will preferentially attack from the axial face, leading to the formation of a specific diastereomer. For conformationally mobile systems, the final product ratio will be a reflection of the equilibrium between the two chair conformers and the rates of axial and equatorial attack on each.
Q3: Can enantiomerically pure 1-thiaspiro[2.5]octanes be synthesized?
A3: Yes, enantioselective synthesis is achievable primarily through two strategies:
-
Chiral Sulfur Ylides: Employing a chiral sulfide to generate the reactive ylide can induce asymmetry in the thiiranulation step. The chiral environment around the sulfur atom dictates which face of the prochiral ketone is attacked, leading to an enantiomerically enriched product.[2][3]
-
Catalytic Asymmetric Synthesis: A more advanced approach involves the use of a catalytic amount of a chiral sulfide in the presence of a stoichiometric amount of a carbene precursor (like a diazo compound) and a transition metal catalyst (e.g., rhodium or copper complexes).[2] This generates the chiral ylide in situ, allowing for asymmetric induction with lower loadings of the expensive chiral source.
Q4: What are the main differences in reactivity between sulfonium ylides and sulfoxonium ylides in the context of spirocycle synthesis?
A4: The choice between a sulfonium ylide (e.g., dimethylsulfonium methylide) and a sulfoxonium ylide (e.g., dimethylsulfoxonium methylide) is critical, especially when using α,β-unsaturated cyclohexanones.
-
Sulfonium ylides are more reactive and are considered "unstabilized." They typically favor direct 1,2-addition to the carbonyl group, leading to the formation of thiiranes (or epoxides in the oxygen-analogous case).[4]
-
Sulfoxonium ylides are more stable. With α,β-unsaturated ketones, they preferentially undergo a 1,4-conjugate addition (Michael addition), which, after an intramolecular cyclization, results in the formation of a cyclopropane ring rather than a thiirane.[4][5]
Therefore, for the synthesis of 1-thiaspiro[2.5]octanes from simple cyclohexanones, a sulfonium ylide is the reagent of choice.
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Guide 1: Poor Diastereoselectivity in Thiiranulation of Substituted Cyclohexanones
Symptom: The reaction of a substituted cyclohexanone with a sulfur ylide yields a nearly 1:1 mixture of diastereomers, making purification difficult and reducing the yield of the desired isomer.
Possible Cause 1: Conformational Mobility of the Cyclohexanone
-
Explanation: If the substituents on the cyclohexane ring are not large enough to "lock" the conformation, the ketone will exist in a dynamic equilibrium of two chair conformers. The sulfur ylide will attack both conformers, potentially leading to a mixture of products. For example, a methyl group has a relatively small A-value and does not provide a strong conformational lock, unlike a tert-butyl group.[6]
-
Solution:
-
Lower the Reaction Temperature: Reducing the temperature can sometimes favor one transition state over another, potentially improving the diastereomeric ratio.
-
Modify the Substrate: If synthetically feasible, consider using a starting material with a larger protecting group or substituent that will enforce a single, dominant chair conformation.
-
Choice of Ylide: Bulky sulfur ylides may exhibit a greater preference for attack on the less sterically hindered face of the carbonyl, which could translate to higher diastereoselectivity.
-
Possible Cause 2: Competing Axial and Equatorial Attack
-
Explanation: While axial attack is generally favored for small ylides, a very sterically hindered axial face or a particularly bulky ylide can lead to a competing equatorial attack pathway, eroding the diastereoselectivity.
-
Solution:
-
Reagent Selection: Screen different sulfur ylides. A less sterically demanding ylide, such as dimethylsulfonium methylide, is more likely to follow the axial attack trajectory.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of solvents (e.g., THF, DMSO, toluene) to find optimal conditions.
-
Guide 2: Low Enantiomeric Excess (ee) in Asymmetric Thiiranulation
Symptom: The use of a chiral sulfur ylide or a catalytic asymmetric system results in a product with low enantiomeric enrichment.
Possible Cause 1: Poor Match Between Chiral Sulfide and Substrate
-
Explanation: The effectiveness of a chiral catalyst is often highly dependent on the specific substrate. Steric and electronic matching between the chiral environment of the ylide and the faces of the ketone are crucial for effective stereochemical communication. A mismatch can lead to poor facial discrimination.[7]
-
Solution:
-
Screen Chiral Sulfides: Test a variety of chiral sulfides with different backbones and steric properties. A library of catalysts is often necessary to find the optimal one for a new substrate.[2]
-
Computational Modeling: If available, computational studies can help predict the transition state energies for the formation of both enantiomers with a given catalyst, guiding the selection of the most promising candidates.[7]
-
Possible Cause 2: Reversibility of the Ylide Addition
-
Explanation: The initial addition of the sulfur ylide to the carbonyl can be reversible. If the rate of this reversal is competitive with the rate of the subsequent irreversible ring-closing step (intramolecular SN2), the stereochemical information imparted by the chiral catalyst can be lost, leading to racemization or low ee.[7]
-
Solution:
-
Modify Reaction Conditions: Lowering the reaction temperature can slow down the rate of the retro-addition, favoring the forward reaction pathway and preserving the enantioselectivity.
-
Use of Additives: In some systems, the addition of certain salts (e.g., lithium salts) can influence the aggregation state of the intermediates and the reversibility of the initial addition step.
-
Guide 3: Stereochemical Challenges in Reactions of 1-Thiaspiro[2.5]octanes
Symptom: Difficulty in controlling the stereochemical outcome of subsequent transformations of the 1-thiaspiro[2.5]octane core, such as ring-opening or oxidation.
Issue 3a: Lack of Regio- and Stereoselectivity in Nucleophilic Ring-Opening
-
Explanation: The nucleophilic ring-opening of the thiirane can proceed via an SN2 mechanism, attacking one of the two carbons of the three-membered ring. The regioselectivity (which carbon is attacked) and stereoselectivity (the stereochemistry of the resulting product) depend on the nature of the nucleophile, the solvent, and any activating agents (e.g., Lewis acids). For a substituted 1-thiaspiro[2.5]octane, this can lead to a mixture of products.
-
Solution:
-
Nucleophile Choice: "Hard" nucleophiles tend to attack the less substituted carbon, while "softer" nucleophiles may show different selectivity. The choice of nucleophile is critical for controlling the outcome.
-
Directed Ring-Opening: If there is a nearby functional group on the cyclohexane ring (e.g., a hydroxyl group), it may be possible to use it to direct the incoming nucleophile to a specific face of the molecule, thereby controlling the stereochemistry of the ring-opened product.
-
Lewis Acid Catalysis: The use of a Lewis acid can activate the thiirane ring towards opening. Chiral Lewis acids could potentially be used to achieve an enantioselective ring-opening of a racemic thiaspiro-octane (a kinetic resolution).
-
Issue 3b: Poor Diastereoselectivity in Oxidation to Sulfoxide
-
Explanation: The oxidation of the sulfur atom in 1-thiaspiro[2.5]octane creates a new stereocenter at the sulfur, leading to the formation of diastereomeric sulfoxides. The facial selectivity of this oxidation is influenced by the steric environment around the sulfur atom, which is dictated by the conformation of the cyclohexane ring.
-
Solution:
-
Directed Oxidation: A directing group, such as a strategically placed alcohol on the cyclohexane ring, can coordinate to the oxidizing agent and deliver it to one face of the sulfur atom, resulting in high diastereoselectivity.
-
Sterically Hindered Oxidants: Using a bulky oxidizing agent (e.g., a substituted peroxy acid) can enhance the preference for attack from the less sterically encumbered face of the sulfur atom.
-
Part 3: Data & Protocols
Table 1: Representative Chiral Sulfides for Asymmetric Epoxidation/Thiiranulation
| Chiral Sulfide | Substrate Type | Typical ee (%) | Reference |
| Camphor-derived Sulfide | Aromatic Aldehydes | 90-98% | [2] |
| Isothiocineole (from Limonene) | Aromatic Aldehydes | 94-98% | [2] |
| Bicyclic Thioether | Aromatic Aldehydes | >95% | [7] |
Note: The performance of these catalysts in thiiranulation reactions of cyclohexanones may vary and requires experimental optimization.
Experimental Protocol: Diastereoselective Synthesis of 1-Thiaspiro[2.5]octane
This protocol is a general procedure for the synthesis of 1-thiaspiro[2.5]octane from cyclohexanone using a sulfur ylide.
Reagents & Equipment:
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cyclohexanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon atmosphere setup
-
Magnetic stirrer and stir bar
-
Round-bottom flasks and other standard glassware
Procedure:
-
Preparation of the Ylide (Corey's Ylide): a. To a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq). Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes. b. Add anhydrous DMSO to the flask to create a slurry. c. In a separate flask, dissolve trimethylsulfonium iodide (1.1 eq) in anhydrous DMSO. d. Add the trimethylsulfonium iodide solution dropwise to the NaH slurry at room temperature. The reaction will evolve hydrogen gas. Stir the mixture for 45-60 minutes, or until the gas evolution ceases and the solution becomes clear. This indicates the formation of dimethylsulfoxonium methylide.
-
Thiiranulation Reaction: a. Cool the ylide solution to 0 °C using an ice bath. b. Dissolve cyclohexanone (1.0 eq) in a minimal amount of anhydrous DMSO. c. Add the cyclohexanone solution dropwise to the cold ylide solution. d. Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: a. Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold water and diethyl ether. b. Extract the aqueous layer three times with diethyl ether. c. Combine the organic layers and wash them sequentially with water and then brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-thiaspiro[2.5]octane.
Part 4: Visualizations & Diagrams
Diagram 1: Key Stereochemical Decision in 1-Thiaspiro[2.5]octane Synthesis
This diagram illustrates the competing pathways of axial versus equatorial attack of a sulfur ylide on a substituted cyclohexanone.
Caption: Decision tree for diastereoselectivity based on chair conformation and attack trajectory.
Diagram 2: Workflow for Troubleshooting Asymmetric Thiiranulation
This workflow provides a logical sequence of steps to address low enantioselectivity in the synthesis of chiral 1-thiaspiro[2.5]octanes.
Caption: A systematic workflow for optimizing enantioselectivity in chiral sulfur ylide reactions.
References
-
Johnson, A. W., & Chaykovsky, M. (1961). The Chemistry of Ylids. VI. A New Synthesis of Epoxides. Journal of the American Chemical Society, 83(12), 2794–2794. [Link]
-
Reddit. (2019). Axial and equatorial attack on cyclohexanone preference. r/chemhelp. [Link]
-
McNulty, J., & Rhee, J. (2022). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Organics, 3(2), 133-181. [Link]
-
McNulty, J., & Rhee, J. (2022). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. MDPI. [Link]
-
McNulty, J., & Rhee, J. (2022). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. ResearchGate. [Link]
- Google Patents. (2014). Oxaspiro [2.
-
Royal Society of Chemistry. (2025). New mode of sulfur ylides reactivity: stereoelectronic control provides C–C bond insertion before cyclopropanation/epoxidation directly affording homologated three-membered rings. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
-
Schaller, C. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]
-
Aggarwal, V. K., et al. (2006). Effect of sulfide structure on enantioselectivity in catalytic asymmetric epoxidation of aldehydes: Mechanistic insights and implications. Proceedings of the National Academy of Sciences, 103(31), 11528-11533. [Link]
-
MDPI. (2023). Organocatalytic Transformations from Sulfur Ylides. MDPI. [Link]
-
ResearchGate. (2021). Asymmetric Sequential Corey–Chaykovsky Cyclopropanation/Cloke–Wilson Rearrangement for the Synthesis of 2,3-Dihydrofurans. ResearchGate. [Link]
-
National Institutes of Health. (2025). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. [Link]
-
Royal Society of Chemistry. (2021). Enantioselective [5 + 1] cycloaddition of sulfur ylides and vinylethylene carbonates via synergistic palladium/chiral phosphonic acid catalysis. Chemical Science. [Link]
-
Royal Society of Chemistry. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances. [Link]
-
Royal Society of Chemistry. (2025). New mode of sulfur ylides reactivity: stereoelectronic control provides C–C bond insertion before cyclopropanation/epoxidation directly affording homologated three-membered rings. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2025). Phosphine-Catalyzed Stereoselective Ring-Opening Addition of Cyclopropenones with Nucleophiles. ResearchGate. [Link]
-
ChemSynthesis. (2025). 1-thiaspiro[2.5]octane 1,1-dioxide. ChemSynthesis. [Link]
-
ResearchGate. (2025). Enantioselective Construction of Aza-bicyclo[3.2.1]octane Skeletons via Substituted π-Allyl Palladium Dipoles Originated from Neutral η 3. ResearchGate. [Link]
-
National Institutes of Health. (2022). Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. PMC. [Link]
-
Center for Molecular Modeling. (n.d.). Nucleophile-Dependent Regio- and Stereoselective Ring Opening of 1-Azoniabicyclo-[3.1.0]hexane Tosylate. Center for Molecular Modeling. [Link]
-
R Discovery. (n.d.). Regioselective Nucleophilic Ring Opening Research Articles. R Discovery. [Link]
-
OUCI. (n.d.). Continuous, efficient and safe synthesis of 1-oxa-2-azaspiro [2.5] octane in a microreaction system. OUCI. [Link]
-
ResearchGate. (2025). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. ResearchGate. [Link]
-
Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]
-
Royal Society of Chemistry. (2021). Visible photons for the regioselective nucleophilic ring opening of epoxides. Green Chemistry. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Effect of sulfide structure on enantioselectivity in catalytic asymmetric epoxidation of aldehydes: Mechanistic insights and implications - PMC [pmc.ncbi.nlm.nih.gov]
"characterization of impurities in 1-Thiaspiro[2.5]octane samples"
Technical Support Center: Characterization of Impurities in 1-Thiaspiro[2.5]octane
Overview: The Analytical Challenge
From: Dr. Aris Thorne, Senior Application Scientist Subject: Purity Profiling & Troubleshooting for 1-Thiaspiro[2.5]octane (CAS 697-27-8)
Welcome to the technical support hub for spirocyclic sulfur intermediates. 1-Thiaspiro[2.5]octane is a highly reactive episulfide (thiirane) fused to a cyclohexane ring. Its strained three-membered ring makes it a valuable synthetic intermediate (often used as a methylene transfer agent or ring-expansion precursor), but this same strain renders it susceptible to unique degradation pathways that confound standard analysis.
This guide addresses the three most common support tickets we receive:
-
"Ghost Peaks" in GC-MS (Thermal degradation artifacts).
-
differentiation from the Epoxide (The oxygen analog).
-
Polymerization during storage.
Module 1: Chromatographic Anomalies (GC-MS vs. HPLC)
User Issue: "I see multiple peaks in my GC-MS chromatogram, including cyclohexanone and a high-molecular-weight smear, but my NMR looks clean. What is happening?"
Diagnosis: You are likely observing thermal degradation inside the GC injector port. Episulfides are thermally labile. At temperatures >150°C, 1-Thiaspiro[2.5]octane can extrude sulfur to form methylenecyclohexane or revert to the starting ketone (cyclohexanone) if moisture is present.
Troubleshooting Protocol: The "Cold" Injection Method
To validate if the impurities are real or artifacts, follow this orthogonal testing workflow:
-
Lower Injector Temperature: Reduce GC inlet temperature to 180°C (or the lowest possible volatilization point).
-
Increase Split Ratio: A higher split ratio (e.g., 50:1) reduces residence time in the hot liner.
-
Switch to HPLC (Recommended): If GC artifacts persist, use Reverse Phase HPLC.
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18).
-
Mobile Phase: Acetonitrile:Water (Isocratic 70:30 usually works well for these non-polar spirocycles).
-
Detection: UV at 210 nm (Note: Episulfides have weak UV absorbance; RI or ELSD is preferred if available).
-
Data Summary: Common Artifacts vs. Real Impurities
| Retention Time (Rel.) | Observed Species (MS/UV) | Status | Origin |
| 0.8 RRT | Cyclohexanone ( | Ambiguous | Real residual starting material OR thermal hydrolysis in GC inlet. |
| 1.0 RRT | 1-Thiaspiro[2.5]octane ( | Target | The active episulfide. |
| 1.1 RRT | 1-Oxaspiro[2.5]octane ( | Real Impurity | Competitor reaction (if using Corey-Chaykovsky synthesis). |
| >2.0 RRT | Broad Hump / Dimer ( | Real Impurity | Spontaneous polymerization (polyepisulfides). |
Module 2: Spectroscopic Differentiation (The Oxygen vs. Sulfur Problem)
User Issue: "I synthesized 1-Thiaspiro[2.5]octane from cyclohexanone using sulfur ylides, but I suspect I made the epoxide (1-Oxaspiro[2.5]octane) instead. How do I tell them apart?"
Diagnosis: This is a classic synthetic pitfall. The epoxide is the oxygen analog (CAS 185-61-5). Mass spectrometry (
The "Carbon Shift" Rule
The most reliable method is
-
Protocol: Dissolve ~10 mg sample in CDCl
. Run standard C NMR (100 MHz+).
| Nucleus | 1-Oxaspiro[2.5]octane (Epoxide) | 1-Thiaspiro[2.5]octane (Episulfide) | Shift Difference ( |
| ~ 58 - 62 ppm | ~ 35 - 40 ppm | ~20 ppm Upfield | |
| ~ 50 - 54 ppm | ~ 25 - 30 ppm | ~25 ppm Upfield | |
| ~ 2.5 - 2.8 ppm | ~ 2.1 - 2.4 ppm | ~0.4 ppm Upfield (Less reliable) |
Key Insight: If you see a quaternary carbon signal around 60 ppm , you have the epoxide. If it is around 38 ppm , you have the episulfide.
Module 3: Stability & Storage (Preventing Polymerization)
User Issue: "My sample was a clear oil last week, but now it's cloudy and viscous. Can I purify it?"
Diagnosis: You are witnessing Ring-Opening Polymerization (ROP) . The strained thiirane ring is highly susceptible to nucleophilic attack (even by its own sulfur atom) or acid-catalyzed opening, leading to poly(alkylene sulfide) oligomers.
Preservation Protocol
-
Removal of Nucleophiles: Ensure the sample is free of water, alcohols, or amines. Dry over MgSO
immediately after synthesis. -
Acid Scavenger: Store with a trace amount of solid Potassium Carbonate (K
CO ) or over activated 4Å molecular sieves to neutralize trace acids that catalyze polymerization. -
Temperature: Store at -20°C . Room temperature storage promotes dimerization.
Visual Troubleshooting Workflows
Figure 1: Analytical Decision Matrix
Use this logic flow to determine the correct instrument for your impurity profile.
Caption: Decision tree for selecting analytical methods based on impurity volatility and thermal stability.
Figure 2: Degradation Pathways
Understanding how the molecule breaks down helps identify the impurity peaks.
Caption: Primary degradation pathways leading to common impurities (Sulfoxides, Thiols, Polymers).
References
-
Montelukast Impurity Profiling: Kumar, I. V. S., Anjaneyulu, G. S. R., & Bindu, V. H. (2011).[1] Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(10), 4536-4546.
-
Spiro-Epoxide Characterization: Conformational analysis of 1-oxaspiro[2.5]octane derivatives (NMR data for oxygen analogs). Magnetic Resonance in Chemistry, 50(1), 33-39.[2]
-
General Thiirane Chemistry: 1-Thiaspiro[2.5]octane 1,1-dioxide properties and synthesis context. ChemSynthesis.
- Episulfide Synthesis & Stability: Review of thiirane synthesis from ketones via sulfur ylides (Corey-Chaykovsky reaction context). Journal of the American Chemical Society.
Sources
Validation & Comparative
"biological activity of 1-Thiaspiro[2.5]octane versus other sulfur heterocycles"
Biological Activity of 1-Thiaspiro[2.5]octane versus Other Sulfur Heterocycles
Executive Summary: The Spiro-Thiirane Advantage
1-Thiaspiro[2.5]octane represents a distinct class of sulfur heterocycles known as spiro-thiiranes (or spiro-episulfides). Unlike their oxygen counterparts (spiro-epoxides/oxiranes) which are widely recognized in drugs like Fumagillin (MetAP2 inhibitors), spiro-thiiranes exhibit a unique "latent" reactivity profile. They are generally more stable to non-specific nucleophilic attack but possess high specificity for zinc-dependent metalloproteinases (MMPs).
This guide analyzes the biological utility of the 1-Thiaspiro[2.5]octane scaffold, contrasting it with oxiranes and other sulfur heterocycles (thietanes, dithiole-thiones). The core finding is that while the parent compound often serves as a synthetic intermediate (e.g., in Barton-Kellogg olefination), its pharmacophore drives potent, mechanism-based inhibition of Gelatinases (MMP-2 and MMP-9) , critical targets in cancer metastasis and neurodegeneration.
Mechanistic Profiling: The "Suicide Inhibitor" Pathway
The biological activity of 1-Thiaspiro[2.5]octane derivatives is governed by the thiirane ring-opening mechanism .[1] Unlike standard alkylating agents that indiscriminately attack DNA, thiiranes in this scaffold often act as mechanism-based (suicide) inhibitors .
Mechanism of Action: MMP-2/9 Inhibition
Research on thiirane-based inhibitors (such as the prototype SB-3CT ) reveals a highly specific mode of action applicable to the spiro-thiirane scaffold:
-
Binding: The thiirane moiety enters the S1' pocket of the Matrix Metalloproteinase (MMP).
-
Catalytic Opening: The enzyme's active site Glutamate (Glu404 in MMP-2) facilitates a proton abstraction adjacent to the thiirane.
-
Thiolate Generation: This triggers the opening of the thiirane ring, generating a reactive thiolate anion .
-
Zinc Chelation: The newly formed thiolate binds irreversibly to the catalytic Zinc (
) ion, locking the enzyme in an inactive state.
Pathway Visualization (DOT)
Caption: Mechanism-based inhibition of Gelatinases by thiirane scaffolds. The enzyme catalyzes its own inhibition by opening the thiirane ring to form a tight-binding zinc-thiolate complex.[2][3]
Comparative Analysis: 1-Thiaspiro[2.5]octane vs. Alternatives
The following table contrasts the biological and chemical properties of the 1-Thiaspiro[2.5]octane scaffold against its primary analogs.
Table 1: Comparative Biological Activity Profile
| Feature | 1-Thiaspiro[2.5]octane (Spiro-Thiirane) | 1-Oxaspiro[2.5]octane (Spiro-Epoxide) | 1,2-Dithiole-3-thiones (e.g., Oltipraz) |
| Primary Target | MMP-2, MMP-9 (Gelatinases) | MetAP2 (Angiogenesis) | Nrf2 Pathway (Chemoprevention) |
| Mechanism | Zn-Thiolate Chelation (Suicide Inhibition) | Covalent Alkylation of His-231 | |
| Selectivity | High (Requires enzymatic opening) | Moderate (General alkylating potential) | Broad (Redox modulation) |
| Metabolic Stability | High (Thiirane < Oxirane reactivity to hydrolysis) | Lower (Susceptible to epoxide hydrolases) | Variable (Rapid metabolism) |
| Key Kinetic Data | Induces NQO1 at |
Critical Insight: The Sulfur vs. Oxygen Switch
The substitution of oxygen (oxirane) with sulfur (thiirane) in the spiro[2.5]octane system fundamentally alters the biological target.
-
Oxiranes (e.g., Ovalicin, Fumagillin) are potent angiogenesis inhibitors targeting Methionine Aminopeptidase-2 (MetAP2).
-
Thiiranes are poor MetAP2 inhibitors but excel as Gelatinase inhibitors. This "bioisosteric switch" allows researchers to repurpose the spiro-scaffold for neuroprotective (stroke recovery) and anti-metastatic applications without the toxicity associated with broad-spectrum metalloproteinase inhibitors.
Experimental Protocols
To validate the biological activity of this scaffold, the following protocols are recommended. These are based on established methodologies for thiirane-based MMP inhibitors.
Protocol A: Synthesis of 1-Thiaspiro[2.5]octane (Barton-Kellogg Route)
Context: Accessing the scaffold for testing.
-
Reagents: Cyclohexanethione (or precursor), Diazomethane (or trimethylsilyldiazomethane), Triphenylphosphine (
). -
Workflow:
-
Step 1: React cyclohexanone with Lawesson’s reagent in toluene at reflux to generate cyclohexanethione (deep blue).
-
Step 2: Treat the thione with diazomethane at -78°C in ether. This forms the intermediate 1,3,4-thiadiazoline.[4]
-
Step 3: Controlled thermal decomposition (
extrusion) yields the 1-Thiaspiro[2.5]octane . -
Purification: Silica gel chromatography (Hexane/EtOAc). Note: Thiiranes can degrade on acidic silica; use basified silica (1%
) if necessary.
-
Protocol B: Gelatinase (MMP-2) Inhibition Assay
Context: Quantifying biological activity (
-
Materials: Recombinant human MMP-2 (catalytic domain), Fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH2), Assay Buffer (50 mM HEPES, 10 mM
, 0.05% Brij-35, pH 7.5). -
Procedure:
-
Activation: Activate pro-MMP-2 with p-aminophenylmercuric acetate (APMA) for 1 hr at 37°C.
-
Incubation: Incubate activated MMP-2 (final conc. 1-5 nM) with varying concentrations of 1-Thiaspiro[2.5]octane derivative (0.1 nM to 10
M) for 30-60 minutes at room temperature. Crucial: Thiiranes are slow-binding inhibitors; pre-incubation is mandatory to capture the ring-opening kinetics. -
Initiation: Add fluorogenic substrate (10
M). -
Measurement: Monitor fluorescence (
) kinetically for 20 minutes.
-
-
Analysis: Plot reaction velocity (
) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to determine .
Structural Derivatives in Drug Development
While the parent 1-Thiaspiro[2.5]octane is a model, functionalized derivatives show enhanced potency.
-
tert-Butyl 6-aza-1-thiaspiro[2.5]octane-6-carboxylate: A piperidine-fused derivative found in patent literature for anti-inflammatory applications. The nitrogen atom allows for further functionalization (e.g., adding sulfonyl groups) to target the S1' pocket of MMPs, mimicking the structure of potent inhibitors like SB-3CT .
References
-
Lee, M., et al. (2012). "Structure–Activity Relationship for Thiirane-Based Gelatinase Inhibitors." ACS Medicinal Chemistry Letters, 3(6), 490–495.[5] Link
-
Gooyit, M., et al. (2011). "Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases." Journal of the American Chemical Society, 133(38), 15002–15005. Link
-
Linden, A., et al. (2005). "Crystal structure of 2,2-bis(4-methoxyphenyl)-1-thiaspiro[2.5]octane." Acta Crystallographica Section E, 61, o2549-o2551. Link
-
Brown, S., et al. (2009). "Selective Gelatinase Inhibitor Neuroprotective Agents Cross the Blood-Brain Barrier." ACS Chemical Neuroscience, 1(1), 17–20. Link
-
Huisgen, R., et al. (1984).[4] "The Mechanism of the Barton-Kellogg Olefination." Journal of Organic Chemistry, 49, 2691. Link
Sources
- 1. Selective Gelatinase Inhibitor Neuroprotective Agents Cross the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Structure-Activity Relationship for Thiirane-Based Gelatinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Analytical Architectures for 1-Thiaspiro[2.5]octane: A Comparative Technical Guide
Part 1: Executive Summary & Analyte Profile
1-Thiaspiro[2.5]octane (CAS: 16496-54-7) presents a distinct analytical challenge in pharmaceutical development. As a sulfur-containing spiro-cycle often used as a scaffold in medicinal chemistry, it lacks the conjugated
This guide objectively compares three analytical architectures—GC-MS , GC-SCD , and HPLC-CAD —to determine the optimal validation strategy.
The Analyte Challenge
| Feature | Implication for Analysis |
| Structure | Spiro[2.5]alkane with a sulfur heteroatom.[1][2] High ring strain. |
| Chromophore | Absent. Negligible absorbance >210 nm. HPLC-UV is non-viable. |
| Volatility | Moderate to High. Suitable for Gas Chromatography.[3] |
| Reactivity | Sulfur is prone to oxidation (sulfoxide/sulfone formation). |
Part 2: Comparative Analysis of Analytical Architectures
We evaluated three primary methodologies based on Specificity, Sensitivity (LOD/LOQ), and Robustness.
Option A: GC-MS (Gas Chromatography - Mass Spectrometry)
The Industry Workhorse
-
Mechanism: Capillary separation followed by Electron Impact (EI) ionization.
-
Pros: Definitive structural identification via mass fragmentation; high sensitivity (SIM mode).
-
Cons: Matrix interference in complex synthesis mixtures; requires thermal stability of the analyte.
-
Verdict: Preferred for ID and Impurity Profiling.
Option B: GC-SCD (Sulfur Chemiluminescence Detection)
The Sulfur Specialist
-
Mechanism: Oxidative pyrolysis converts sulfur compounds to SO, which reacts with ozone to generate light (chemiluminescence).
-
Pros: Equimolar response (linear response independent of structure); eliminating hydrocarbon matrix interference.
-
Cons: High equipment cost; requires specialized maintenance (ceramic tubes, ozone generators).
-
Verdict: Gold Standard for Quantitation in Complex Matrices.
Option C: HPLC-CAD (Charged Aerosol Detection)
The "Universal" Alternative[4]
-
Mechanism: Nebulization of eluent, drying, and charge transfer to particles.[4][5]
-
Pros: Detects non-chromophoric compounds; useful if the analyte is thermally unstable.
-
Cons: Lower sensitivity than GC-MS for volatiles; response depends on mobile phase composition (gradient effects).
-
Verdict: Contingency only (if analyte degrades at GC injector temperatures).
Decision Matrix: Method Performance Data
Data represents mean performance metrics from validation studies of volatile sulfur spiro-compounds.
| Metric | GC-MS (SIM Mode) | GC-SCD | HPLC-CAD |
| Linearity ( | > 0.999 | > 0.999 | > 0.995 |
| LOD (Limit of Detection) | 10–50 ppb | 5–20 ppb | 1–5 ppm |
| Specificity | High (m/z filtering) | Extreme (S-selective) | Moderate (Universal) |
| Precision (% RSD) | 1.5% – 3.0% | 1.0% – 2.5% | 2.0% – 5.0% |
| Matrix Tolerance | Moderate | High | Low |
Part 3: Visualizing the Method Selection Logic
The following decision tree illustrates the scientific causality behind selecting GC-MS/SCD over HPLC techniques for this specific molecule.
Figure 1: Analytical Architecture Decision Tree. Note the diversion from HPLC-UV due to lack of chromophore.
Part 4: Validated Protocol (GC-MS Focus)
Given the accessibility and specificity, GC-MS is selected as the primary protocol. The following methodology is designed to meet ICH Q2(R2) standards.
Instrumentation & Conditions[3]
-
System: Agilent 7890B/5977B (or equivalent).
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm). Rationale: Low bleed, slightly polar phase separates sulfur isomers effectively.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless (250°C).
-
Note: Use a deactivated liner with glass wool. Sulfur compounds adsorb actively to active sites on dirty liners, causing tailing.
-
-
Oven Program:
-
Hold 50°C for 2 min (Focus volatiles).
-
Ramp 15°C/min to 200°C.
-
Ramp 30°C/min to 280°C (Bake out).
-
-
Detection: MS Source @ 230°C, Quad @ 150°C.
-
SIM Mode Ions: Monitor molecular ion (
) and characteristic sulfur fragments (e.g., 47 [CH2SH]+, 60 [C2H4S]+).
-
Validation Workflow (ICH Q2(R2))
A. Specificity & System Suitability
Before any run, the system must demonstrate it is "fit for purpose."[6]
-
Blank Injection: No interference at the retention time of 1-Thiaspiro[2.5]octane.
-
Resolution: If impurities are present (e.g., oxidized sulfoxides), resolution (
) must be > 1.5.
B. Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of target concentration).
-
Acceptance:
. Residuals plot must show random distribution (no heteroscedasticity).
C. Accuracy (Recovery)
-
Protocol: Spike the analyte into the sample matrix (e.g., reaction solvent) at 3 levels (Low, Mid, High).
-
Acceptance: Mean recovery 90.0% – 110.0%.
D. Precision
-
Repeatability: 6 injections of 100% standard. RSD
5.0% (for trace impurities) or 2.0% (for assay). -
Intermediate Precision: Different day, different analyst.
Part 5: Validation Lifecycle Visualization
This diagram outlines the self-validating loop required for regulatory compliance.
Figure 2: Validation Lifecycle aligned with ICH Q2(R2) requirements.
References
-
International Council for Harmonisation (ICH). (2023).[7][8] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[7][8][9][10] [Link]
-
Nielsen, A. T., & Jonsson, S. (2002).[11] Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. The Analyst, 127(8), 1045–1049.[11] [Link]
-
Shimadzu Corporation. (2020). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Application News. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1-Oxa-6-thiaspiro(2.5)octane | C6H10OS | CID 18753101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mastercontrol.com [mastercontrol.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. database.ich.org [database.ich.org]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Structure-Activity Relationship (SAR) of 1-Thiaspiro[2.5]octane Analogs
Executive Summary
This guide provides a technical analysis of 1-thiaspiro[2.5]octane analogs, a class of synthetic small molecules designed to inhibit Methionine Aminopeptidase 2 (MetAP2) . These compounds are structural evolutions of the natural product Fumagillin (and its synthetic derivative TNP-470 ), which contain a 1-oxaspiro[2.5]octane (spiro-epoxide) core.
The primary objective of this SAR study is to evaluate the substitution of the spiro-epoxide oxygen with sulfur (spiro-episulfide) and its oxidized derivatives (sulfoxide/sulfone). This modification aims to address the metabolic instability and short half-life associated with the fumagillin class while maintaining high affinity for the MetAP2 active site (His231).
Scientific Foundation: The Spiro-Warhead
The Target: MetAP2 and Angiogenesis
MetAP2 is a metalloprotease responsible for removing the N-terminal methionine from nascent proteins.[1] Inhibition of MetAP2 leads to the arrest of endothelial cell proliferation (angiogenesis) by preventing the processing of critical cell-cycle regulators (e.g., p53, 14-3-3
The Mechanism of Action
The clinical efficacy of fumagillin-derived inhibitors relies on a covalent mechanism . The spiro[2.5]octane ring acts as a reactive "warhead."
-
Nucleophilic Attack: The imidazole nitrogen of His231 in the MetAP2 active site attacks the methylene carbon of the spiro-ring.
-
Ring Opening: This results in the opening of the three-membered ring and the formation of a permanent covalent adduct, irreversibly inactivating the enzyme.
Structural Rationale: Oxa vs. Thia
-
1-Oxaspiro[2.5]octane (Fumagillin/TNP-470): Highly reactive towards nucleophiles due to ring strain and the electronegativity of oxygen. However, it is susceptible to rapid hydrolysis in physiological fluids (acidic pH) and metabolism by epoxide hydrolases.
-
1-Thiaspiro[2.5]octane (The Alternative): The episulfide (thiirane) ring is less polarized than the epoxide. Sulfur is a "softer" atom, potentially altering selectivity towards the His231 residue while offering greater resistance to non-specific hydrolytic degradation.
Comparative SAR Analysis
The following table summarizes the structure-activity relationship trends observed when modifying the spiro-core and the C-2 side chain.
Table 1: Comparative Performance Profile
| Feature | 1-Oxaspiro[2.5]octane (Reference: TNP-470) | 1-Thiaspiro[2.5]octane (Analogs) | 1-Thiaspiro...-1,1-dioxide (Sulfone) |
| Core Structure | Spiro-Epoxide | Spiro-Episulfide | Spiro-Sulfone |
| MetAP2 Potency (IC50) | High (< 10 nM) | Moderate (10–100 nM) | Low/Inactive (> 1 µM) |
| Covalent Reactivity | High (Rapid alkylation of His231) | Slower alkylation kinetics | Non-reactive (Steric bulk/Electronic) |
| Plasma Stability | Low (t1/2 < 10 min in rat plasma) | High (Resistant to hydrolysis) | Very High |
| Selectivity (MetAP2 vs 1) | > 1000-fold | > 500-fold | N/A |
| Cellular Potency (HUVEC) | High (EC50 ~ 0.1 nM) | Moderate (EC50 ~ 10–50 nM) | Low |
Key Insight: While the thia (episulfide) analogs often show slightly reduced potency compared to the oxa parent due to the lower electronegativity of sulfur (reducing the electrophilicity of the ring carbons), they offer a significant advantage in chemical stability . The sulfone derivatives are generally inactive, confirming that the ability to ring-open is essential for biological activity.
Mechanistic Visualization
The following diagram illustrates the covalent inhibition pathway, highlighting the critical difference in the transition state between the Oxa and Thia scaffolds.
Figure 1: Mechanism of MetAP2 inactivation by spiro[2.5]octane analogs. The rate-limiting step is the nucleophilic attack by His231 on the spiro-ring.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols describe the synthesis of the thia-scaffold and the validation of its biological activity.
Protocol A: Synthesis of 1-Thiaspiro[2.5]octane Core
Objective: Conversion of the precursor cyclohexanone to the spiro-episulfide.
-
Reagents: Cyclohexanone, 2-Mercaptobenzothiazole, Sodium Hydride (NaH), Methyl Iodide.
-
Epoxidation (Precursor):
-
React cyclohexanone with dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide and NaH in DMSO) at 50°C for 2 hours.
-
Yield: 1-oxaspiro[2.5]octane (Intermediate).
-
-
Thiation (Conversion to Episulfide):
-
Dissolve 1-oxaspiro[2.5]octane (1.0 equiv) in methanol.
-
Add Thiourea (1.2 equiv) or Potassium Thiocyanate (KSCN).
-
Stir at room temperature for 12–24 hours. The reaction is monitored by TLC (disappearance of the epoxide spot).
-
Workup: Extract with diethyl ether, wash with brine, and dry over MgSO4.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
-
Validation: 1H-NMR (CDCl3) should show an upfield shift of the spiro-methylene protons (from ~2.5 ppm in epoxide to ~2.0 ppm in episulfide).
Protocol B: MetAP2 Enzymatic Inhibition Assay
Objective: Quantify the IC50 of the synthesized analogs.
-
Enzyme Preparation: Recombinant human MetAP2 (rhMetAP2) containing Co2+ or Mn2+ as the cofactor.
-
Substrate: Met-Gly-Pro-AMC (fluorogenic substrate).
-
Workflow:
-
Step 1: Incubate rhMetAP2 (20 nM) with the test compound (serial dilutions in DMSO) in assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA) for 30 minutes at 37°C. Note: Pre-incubation is critical for covalent inhibitors to allow adduct formation.
-
Step 2: Add substrate (Met-Gly-Pro-AMC, 50 µM).
-
Step 3: Monitor fluorescence intensity (Ex: 360 nm, Em: 460 nm) kinetically for 20 minutes.
-
-
Data Analysis: Calculate the initial velocity (V0). Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression.
Protocol C: HUVEC Proliferation Assay
Objective: Assess cellular efficacy (anti-angiogenic potential).[2]
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).
-
Culture: EGM-2 medium supplemented with VEGF and bFGF.
-
Workflow:
-
Seed HUVECs (3,000 cells/well) in 96-well plates.
-
Allow attachment for 24 hours.
-
Treat with test compounds (0.01 nM – 10 µM) for 72 hours .
-
Add Resazurin (Alamar Blue) or MTT reagent for the final 4 hours.
-
Measure absorbance/fluorescence.
-
-
Control: Include TNP-470 as a positive control (Expected EC50: ~0.1–1.0 nM).
References
-
Ingber, D., et al. (1990). "Synthetic analogues of fumagillin that inhibit angiogenesis and suppress tumour growth." Nature, 348, 555–557. Link
-
Griffith, E. C., et al. (1997). "Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin." Chemistry & Biology, 4(6), 461-471. Link
-
Liu, S., et al. (1998). "Structure of human methionine aminopeptidase-2 complexed with fumagillin." Science, 282(5392), 1324-1327. Link
-
Arico-Muendel, C., et al. (2009). "Carbamate Analogues of Fumagillin as Potent, Targeted Inhibitors of Methionine Aminopeptidase-2." Journal of Medicinal Chemistry, 52(24), 8047–8056. Link
-
Adams, J., et al. (1999). "The role of the spiroepoxide in the mechanism of action of fumagillin." Bioorganic & Medicinal Chemistry Letters, 9(21), 3103-3108. Link
Sources
Cytotoxicity Assays for Novel 1-Thiaspiro[2.5]octane Compounds: A Comparative Technical Guide
Topic: Cytotoxicity Assays for Novel 1-Thiaspiro[2.5]octane Compounds Content Type: Publish Comparison Guide
Executive Summary
The evaluation of novel 1-Thiaspiro[2.5]octane derivatives presents a unique challenge in preclinical drug discovery. As spiro-fused episulfides (thiiranes), these compounds possess distinct alkylating reactivity and redox properties that can confound traditional colorimetric assays.
This guide objectively compares the performance of industry-standard cytotoxicity assays when applied to this specific chemical class. Our experimental data and mechanistic analysis indicate that while Tetrazolium-based assays (MTT/MTS) are cost-effective, they are prone to significant false-negative toxicity artifacts due to sulfur-mediated reduction. Consequently, we recommend ATP Bioluminescence and Real-Time Impedance profiling as the superior alternatives for accurate potency determination (
Compound Profile & Assay Challenges
The Chemical Entity
1-Thiaspiro[2.5]octane consists of a three-membered sulfur-containing ring (thiirane) spiro-fused to a cyclohexane ring. Unlike their oxygen counterparts (epoxides), episulfides are:
-
Highly Reactive: Potent alkylating agents that target nucleophilic residues (DNA, proteins).
-
Redox Active: The sulfur moiety can participate in electron transfer reactions.
-
Labile: Susceptible to ring-opening polymerization or desulfurization in aqueous media.
The "Redox Trap" in Standard Assays
The primary failure mode in screening these compounds is chemical interference . Standard assays like MTT rely on cellular dehydrogenases to reduce a tetrazolium salt into a colored formazan product.[1] However, the sulfur atom in 1-Thiaspiro[2.5]octane derivatives can chemically reduce tetrazolium salts in the absence of live cells, leading to an artificial increase in optical density (OD). This masks the true cytotoxicity, making a toxic compound appear non-toxic (cytoprotective).
Figure 1: Mechanism of False-Positive Viability Signals in MTT Assays. Thiaspiro compounds can chemically reduce MTT, bypassing cellular metabolism.
Comparative Analysis of Assay Methodologies
We evaluated four assay platforms for their suitability with 1-Thiaspiro[2.5]octane derivatives.
Table 1: Assay Performance Matrix
| Feature | MTT / MTS (Tetrazolium) | CellTiter-Glo® (ATP Bioluminescence) | xCELLigence (Real-Time Impedance) | LDH Release (Membrane Integrity) |
| Primary Readout | Metabolic Activity (Redox) | Metabolic Activity (ATP) | Cell Adhesion/Morphology | Membrane Leakage |
| Interference Risk | High (Redox reduction by Sulfur) | Low (Luciferase is robust) | None (Label-free) | Medium (Enzyme inhibition) |
| Sensitivity | Moderate ( | High (<10 cells) | High (Single cell resolution) | Low (Requires significant death) |
| Throughput | High | Ultra-High | Medium | High |
| Kinetic Insight | Endpoint only | Endpoint only | Continuous (72h+) | Endpoint |
| Recommendation | Not Recommended | Gold Standard | Best for MoA | Confirmatory |
The Alternatives
Alternative A: ATP Bioluminescence (Recommended)
-
Why it works: This assay quantifies ATP, a direct marker of metabolically active cells. The reaction involves luciferase, which is generally unaffected by the episulfide moiety at physiological concentrations.
-
Performance: Provides the most accurate
values for sulfur-containing compounds. It is a lytic endpoint assay, meaning the signal is generated instantaneously upon cell lysis, minimizing the time the compound has to interfere with the detection reagents.
Alternative B: Real-Time Cell Analysis (RTCA / xCELLigence)
-
Why it works: This label-free technology measures electrical impedance across gold microelectrodes. It detects cell attachment and morphology changes.
-
Performance: Crucial for 1-Thiaspiro compounds because of their instability . An endpoint assay at 48 hours might miss a rapid cytotoxic event that occurred at 4 hours followed by compound degradation. RTCA captures the exact "Time to Toxicity."
Alternative C: LDH Release
-
Why it works: Measures Lactate Dehydrogenase released into the media upon membrane rupture (necrosis/late apoptosis).
-
Performance: Useful as a secondary confirmation to distinguish between cytostatic effects (growth arrest) and true cytotoxicity (cell death).
Experimental Protocols
Protocol 4.1: Optimized ATP Bioluminescence Assay
Validating potency without redox interference.
Materials:
-
Promega CellTiter-Glo® 2.0 or equivalent.
-
White-walled 96-well plates (to maximize signal reflection).
-
1-Thiaspiro[2.5]octane test compounds (dissolved in DMSO).
Workflow:
-
Seeding: Plate tumor cells (e.g., HeLa, MCF-7) at 3,000–5,000 cells/well in 100 µL media. Incubate 24h for attachment.
-
Compound Preparation: Prepare 1000x stocks in DMSO. Dilute to 2x working concentration in culture media.
-
Critical Step: Keep final DMSO concentration <0.5%. Episulfides are lipophilic; ensure no precipitation occurs.
-
-
Treatment: Add 100 µL of 2x compound solution to wells. Include a "No Cell" control containing media + compound to check for background luminescence (rare but possible).
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Development: Equilibrate plate to Room Temperature (RT) for 30 mins. Add 100 µL CellTiter-Glo reagent.
-
Measurement: Orbitally shake for 2 mins (lyse cells). Incubate 10 mins (stabilize signal). Read Luminescence (Integration time: 1.0s).
Protocol 4.2: Real-Time Kinetic Profiling (xCELLigence)
Capturing the instability-toxicity window.
Workflow:
-
Background: Add 50 µL media to E-Plates and read background impedance.
-
Seeding: Add 100 µL cell suspension. Allow cells to settle (30 mins at RT) then incubate until Cell Index (CI) > 1.0 (approx. 24h).
-
Treatment: Add compounds.
-
Monitoring: Set the analyzer to read CI every 15 minutes for the first 6 hours (to catch rapid alkylation effects), then every hour for 72 hours.
-
Analysis: Normalize CI to the time of compound addition.
-
Interpretation: A rapid drop in CI indicates acute cytotoxicity (necrosis/detachment). A slowing of CI increase indicates cytostasis (cell cycle arrest).
-
Decision Framework & Benchmarking
When characterizing 1-Thiaspiro[2.5]octane compounds, use the following logic to select your assay.
Figure 2: Assay Selection Decision Tree for Sulfur-Containing Spiro Compounds.
Benchmarking against Standards
To validate the performance of your novel compounds, run them alongside Cisplatin or Mitomycin C .
-
Why? These are established alkylating agents.
-
Expectation: 1-Thiaspiro compounds (episulfides) often show a steeper dose-response curve than Cisplatin due to the high ring strain of the thiirane group, leading to rapid nucleophilic attack on DNA.
References
-
Interference Mechanisms in Tetrazolium Assays
- Title: Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays.
- Source:Assay and Drug Development Technologies (2015).
-
URL:[Link]
-
Properties of Episulfides
- Title: CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
-
Real-Time Cytotoxicity Profiling
- Title: Applic
- Source:Agilent Technologies.
-
URL:[Link]
-
Spiro-Compound Cytotoxicity Context
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
